AMXI-5001
Description
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Properties
IUPAC Name |
ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O3/c1-2-34-25(33)29-24-27-20-10-8-15(13-22(20)28-24)18-11-14(7-9-19(18)26)12-21-16-5-3-4-6-17(16)23(32)31-30-21/h3-11,13H,2,12H2,1H3,(H,31,32)(H2,27,28,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSUGHIXMFUMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AMXI-5001: A Comprehensive Technical Overview of its Dual Inhibitory Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMXI-5001 is a novel, orally bioavailable small molecule engineered to function as a dual inhibitor of poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization.[1][2] This bifunctional mechanism of action represents a promising anti-cancer strategy, designed to induce synthetic lethality through the simultaneous disruption of two critical cellular processes: DNA repair and mitosis.[1] Preclinical data demonstrates that this compound exhibits potent anti-tumor activity across a range of cancer cell lines, including those with and without BRCA mutations, and shows superior efficacy compared to single-agent PARP or microtubule inhibitors.[1][3] This technical guide provides an in-depth review of the core pharmacology of this compound, including its inhibitory profile, the experimental methodologies used for its characterization, and the signaling pathways it modulates.
Introduction
The development of targeted cancer therapies has shifted towards strategies that exploit tumor-specific vulnerabilities. One such approach is the concept of synthetic lethality, where the simultaneous inhibition of two otherwise non-lethal pathways results in cancer cell death.[1] this compound was designed based on this principle, concurrently targeting PARP-mediated DNA repair and microtubule dynamics essential for cell division.[1]
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[1] Inhibition of PARP leads to the accumulation of these breaks, which can result in the formation of lethal double-strand breaks during DNA replication.[1] Microtubule targeting agents (MTAs), on the other hand, interfere with the dynamics of microtubule polymerization and depolymerization, leading to mitotic arrest and apoptosis.[1] Preclinical studies have suggested a synergistic relationship between PARP inhibitors and MTAs.[1] this compound encapsulates this synergy in a single molecule, offering the potential for enhanced efficacy and a simplified treatment regimen.[1]
Dual Inhibitory Mechanism of Action
This compound exerts its anti-neoplastic effects through the synchronous inhibition of two distinct molecular targets:
-
PARP1/2 Inhibition: this compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly (ADP-ribose) chains. This action inhibits the recruitment of DNA repair proteins to sites of single-strand DNA breaks.[1][2]
-
Microtubule Polymerization Inhibition: The benzimidazole moiety of this compound binds to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]
The simultaneous occurrence of these events is hypothesized to create a state of synthetic lethality, where cancer cells are unable to repair DNA damage while also being blocked from progressing through mitosis, leading to catastrophic cellular failure.
Quantitative Inhibitory Profile
Biochemical and cellular assays have been employed to quantify the inhibitory potency of this compound against its targets. The following tables summarize the key quantitative data, comparing this compound to established clinical PARP inhibitors and microtubule targeting agents.
Table 1: In Vitro PARP1 and PARP2 Enzymatic Inhibition [1][4]
| Compound | PARP1 IC50 (nmol/L) | PARP2 IC50 (nmol/L) |
| This compound | ~5 | 0.05 |
| Olaparib | Comparable to this compound | 0.03 |
| Talazoparib | Comparable to this compound | 0.09 |
| Rucaparib | Comparable to this compound | Not Reported |
| Niraparib | Comparable to this compound | Not Reported |
Table 2: Cellular PAR Formation Inhibition [1][4]
| Compound | Cellular PAR Formation IC50 (nmol/L) |
| This compound | 7 |
| Olaparib | 8 |
| Talazoparib | 3 |
Table 3: In Vitro Tubulin Polymerization Inhibition [1]
| Compound | Microtubule Polymerization Inhibition |
| This compound | Comparable to Vinblastine |
| Vinblastine | Potent Inhibitor |
Table 4: In Vitro Cytotoxicity in Esophageal Carcinoma Cell Lines [3]
| Compound | Mean IC50 (µM) |
| This compound | 0.094 |
| Olaparib | 26.9 |
| Niraparib | 14.6 |
| Rucaparib | 81.1 |
| Talazoparib | 0.8 |
Experimental Protocols
The following sections detail the methodologies used to characterize the dual inhibitory function of this compound.
PARP Enzymatic Inhibition Assay
The inhibitory effect of this compound on PARP1 and PARP2 enzymatic activity was determined using a commercially available microplate assay kit (Universal Colorimetric PARP Assay, Trevigen, Inc.).[4]
-
Principle: This assay measures the incorporation of biotinylated poly (ADP-ribose) onto histone proteins in a 96-well plate format.
-
Procedure:
-
Recombinant PARP1 or PARP2 enzyme was incubated with a histone-coated plate in the presence of varying concentrations of this compound or control inhibitors.
-
The enzymatic reaction was initiated by the addition of a PARP cocktail containing biotinylated NAD+.
-
After incubation, the plate was washed, and the incorporated biotinylated PAR was detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.
-
The absorbance was read using a microplate reader, and IC50 values were calculated from the dose-response curves.
-
-
Controls: Clinically approved PARP inhibitors (Olaparib, Talazoparib, Niraparib, Rucaparib) were used as positive controls. Paclitaxel, a microtubule targeting agent, was used as a negative control.[4]
Cellular PAR Formation Assay (In-Cell Western)
The ability of this compound to inhibit PAR formation within cancer cells was assessed using the HT PARP In Vivo Pharmacodynamic Assay.[1]
-
Principle: This assay quantifies the levels of poly (ADP-ribose) in cells following treatment with a PARP inhibitor.
-
Procedure:
-
Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of this compound, Olaparib, or Talazoparib for 4 hours.[5]
-
Following treatment, cells were fixed and permeabilized.
-
The levels of PAR were detected using a primary antibody against PAR and a fluorescently labeled secondary antibody.
-
The fluorescence intensity was measured using a plate reader, and IC50 values were determined.
-
-
Controls: Olaparib and Talazoparib were used as positive controls for the inhibition of cellular PAR synthesis.[1]
In Vitro Tubulin Polymerization Assay
The direct effect of this compound on tubulin polymerization was evaluated using a cell-free, fluorescence-based tubulin polymerization assay.[1]
-
Principle: This assay monitors the change in fluorescence as purified tubulin polymerizes into microtubules.
-
Procedure:
-
Purified tubulin was incubated in a 96-well plate in the presence of varying concentrations of this compound, Vinblastine, or Paclitaxel.
-
The polymerization process was initiated, and the fluorescence was monitored over time using a fluorescence plate reader.
-
The polymerization curve, representing the nucleation, growth, and steady-state phases of microtubule formation, was generated.
-
-
Controls: Vinblastine was used as a positive control for tubulin polymerization inhibition, and Paclitaxel served as a positive control for tubulin polymerization enhancement.[1]
PARP-DNA Trapping Assay
The capacity of this compound to trap PARP-DNA complexes was investigated through cellular fractionation and immunoblotting.[4]
-
Principle: This assay measures the amount of PARP protein that remains bound to chromatin after treatment with a PARP inhibitor and a DNA damaging agent.
-
Procedure:
-
Cancer cells were co-treated with the alkylating agent methyl methanesulfonate (MMS) to induce DNA damage and varying concentrations of this compound or other PARP inhibitors.[4]
-
Cells were harvested, and the lysates were fractionated into nuclear-soluble and chromatin-bound fractions using a subcellular protein fractionation kit.[4]
-
The protein concentration in each fraction was normalized.
-
The amount of PARP1 and PARP2 in the chromatin-bound fraction was determined by Western blot analysis.
-
-
Controls: Clinically approved PARP inhibitors (Olaparib, Talazoparib, Niraparib, Rucaparib) were used as positive controls for PARP-DNA trapping.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the workflows of the core experimental assays.
Caption: Dual inhibitory pathways of this compound leading to synthetic lethality.
Caption: Experimental workflows for key in vitro assays of this compound.
Caption: Logical flow from dual target inhibition to apoptosis.
Conclusion
This compound is a first-in-class dual inhibitor of PARP1/2 and microtubule polymerization that demonstrates significant preclinical anti-cancer activity. Its unique mechanism of action, which leverages the principle of synthetic lethality, offers a promising therapeutic strategy for a broad range of malignancies, including those resistant to conventional therapies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive understanding of the core pharmacology of this compound, supporting its continued investigation and clinical development. This compound is currently progressing through a Phase I/II multi-center clinical study in patients with refractory malignancies.[4]
References
- 1. escholarship.org [escholarship.org]
- 2. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel dual action PARP and microtubule polymerization inhibitor this compound powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
AMXI-5001: A Comprehensive Technical Review of its Dual-Targeting Mechanism and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMXI-5001 is a novel, orally bioavailable small molecule inhibitor that demonstrates a unique dual mechanism of action by targeting two critical pathways in cancer cell proliferation: Poly (ADP-ribose) polymerase (PARP) and microtubule polymerization.[1][2] This potent anti-cancer agent has shown significant efficacy in a wide range of human cancer cell lines, including those with and without BRCA mutations.[2][3] Its ability to simultaneously disrupt DNA damage repair and mitotic spindle formation positions it as a promising therapeutic candidate.[4][5] This technical guide provides an in-depth analysis of this compound's target binding, selectivity, and the experimental methodologies used for its characterization.
Target Binding and Potency
This compound exhibits potent inhibitory activity against both PARP enzymes and tubulin polymerization. Biochemical assays have determined its half-maximal inhibitory concentrations (IC50) against its primary targets. The compound's potency is comparable to, and in some contexts superior to, existing clinical PARP inhibitors and microtubule-targeting agents.[2][3]
Quantitative Data on Target Inhibition
The inhibitory activities of this compound against its primary molecular targets have been quantified through various biochemical and cellular assays. The following tables summarize the key IC50 values for this compound and comparator compounds.
| Target | This compound IC50 | Comparator | Comparator IC50 | Assay Type | Reference |
| PARP1 | ~5 nM | Olaparib | Comparable | Enzymatic Assay | [4][6] |
| PARP2 | ~50 nM | Talazoparib | Comparable | Enzymatic Assay | [3][6] |
| Tubulin Polymerization | ~0.86 - 0.92 µM | Vinblastine | Comparable | Fluorescence-based Assay | [4] |
Table 1: In vitro inhibitory potency of this compound against PARP1, PARP2, and tubulin polymerization.
| Cell Line Panel (9 esophageal carcinoma lines) | This compound Mean IC50 | Olaparib Mean IC50 | Niraparib Mean IC50 | Rucaparib Mean IC50 | Talazoparib Mean IC50 | Assay Type | Reference |
| Cellular Viability | 0.094 µM | 26.9 µM | 14.6 µM | 81.1 µM | 0.8 µM | Cell Viability Assay (7-day) | [5] |
Table 2: Comparative cellular potency of this compound in esophageal cancer cell lines.
Selectivity Profile
A critical aspect of drug development is ensuring target selectivity to minimize off-target effects and associated toxicities. This compound has been profiled against a broad range of kinases and other cancer-related targets, demonstrating a high degree of selectivity for PARP1/2.
Kinase and Off-Target Selectivity
This compound was evaluated against a panel of 156 recombinant human kinases. At a concentration of 8 µM, it did not show significant inhibitory effects on most of the kinases tested.[4] Further screening against 38 other molecular targets, including receptors, ion channels, and transporters, at a concentration of 10 µM, also revealed no significant off-target binding.[4] A weak inhibition of Tankyrase 1 (TNKS1) was observed, but this compound was found to be over 800-fold more potent against PARP1 and PARP2.[4][6]
| Target Class | Number of Targets Tested | This compound Concentration | Results | Reference |
| Kinases | 156 | 8 µM | No significant inhibition for most kinases | [4] |
| Receptors, Ion Channels, Transporters | 38 | 10 µM | No significant inhibition | [4] |
| Tankyrase 1 (TNKS1) | 1 | - | >800-fold more selective for PARP1/2 | [4][6] |
Table 3: Summary of this compound off-target selectivity screening.
Mechanism of Action: Signaling Pathways
This compound's dual-targeting strategy results in a multi-pronged attack on cancer cells, impacting both DNA integrity and cell division.
DNA Damage Response Pathway
By inhibiting PARP1 and PARP2, this compound disrupts the repair of single-strand DNA breaks (SSBs).[7] These unrepaired SSBs can lead to the formation of double-strand breaks (DSBs) during DNA replication, a highly cytotoxic event, particularly in cancer cells with deficiencies in homologous recombination repair (e.g., BRCA mutations).[4] A key mechanism of action for potent PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, creating a physical obstruction to DNA replication and transcription, which is even more cytotoxic than catalytic inhibition alone.[8] this compound has been shown to be an effective PARP trapping agent.[5] The accumulation of DNA damage activates the DNA Damage Response (DDR) pathway, leading to the phosphorylation and activation of checkpoint kinases CHK1 and CHK2.[4][9]
Mitotic Spindle Disruption
This compound also functions as a microtubule polymerization inhibitor.[4] Microtubules are dynamic polymers essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[10] By inhibiting tubulin polymerization, this compound disrupts the formation of a functional mitotic spindle, which activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the M-phase of the cell cycle.[11] This sustained mitotic arrest ultimately triggers apoptosis.[10]
Experimental Protocols
The characterization of this compound's binding and selectivity involves several key in vitro assays. Detailed methodologies for these experiments are provided below.
PARP Enzymatic Assay (Colorimetric)
This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Materials: Recombinant human PARP1 or PARP2 enzyme, histone-coated 96-well plate, biotinylated NAD+, activated DNA, assay buffer, streptavidin-HRP, TMB substrate, stop solution, plate reader.
-
Procedure:
-
Add assay buffer, activated DNA, and varying concentrations of this compound to the wells of the histone-coated plate.
-
Add PARP enzyme to initiate the reaction, except in the blank control wells.
-
Add biotinylated NAD+ to all wells and incubate at room temperature.
-
Wash the plate to remove unincorporated NAD+.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with an appropriate stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Tubulin Polymerization Assay (Fluorescence-based)
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized tubulin.
-
Materials: Purified tubulin protein, tubulin polymerization buffer (containing GTP and a fluorescent reporter), this compound, positive control (e.g., paclitaxel), negative control (e.g., colchicine), 96-well black plate, fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of this compound and controls.
-
On ice, add tubulin polymerization buffer to the wells of the pre-chilled 96-well plate.
-
Add the test compounds to the respective wells.
-
To initiate polymerization, add cold tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em ~360/450 nm) at regular intervals for a set period (e.g., 60 minutes).
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the rate and extent of polymerization for each concentration.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cell-Based PARP Trapping Assay (Chromatin Fractionation)
This assay quantifies the amount of PARP protein that is "trapped" on the chromatin of cells treated with a PARP inhibitor.
-
Materials: Cancer cell line (e.g., KYSE-70), cell culture reagents, this compound, DNA damaging agent (optional, e.g., MMS), cell lysis and fractionation buffers, protease inhibitors, BCA protein assay kit, SDS-PAGE and Western blotting reagents, primary antibodies (anti-PARP1, anti-Histone H3), HRP-conjugated secondary antibody, chemiluminescence substrate.
-
Procedure:
-
Culture cells and treat with varying concentrations of this compound (and optionally, a DNA damaging agent) for a specified time.
-
Harvest and wash the cells.
-
Perform subcellular fractionation to separate the nuclear soluble and chromatin-bound fractions.[8]
-
Quantify the protein concentration in the chromatin-bound fractions using a BCA assay.
-
Normalize the protein loading for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using a primary antibody against PARP1.
-
Re-probe the membrane with an antibody against a loading control for the chromatin fraction (e.g., Histone H3).
-
Visualize the protein bands using chemiluminescence.
-
Quantify the band intensities to determine the relative amount of trapped PARP1 at different this compound concentrations.
-
Conclusion
This compound is a potent dual inhibitor of PARP1/2 and microtubule polymerization with a high degree of selectivity. Its unique mechanism of action, which combines the disruption of DNA repair with the induction of mitotic catastrophe, provides a strong rationale for its continued development as a novel anti-cancer therapeutic. The data summarized and the protocols detailed in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in the preclinical characterization of this compound and similar dual-targeting agents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel dual action PARP and microtubule polymerization inhibitor this compound powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. PARP assay [assay-protocol.com]
- 8. benchchem.com [benchchem.com]
- 9. onclive.com [onclive.com]
- 10. Mitotic Spindle Disruption by Alternating Electric Fields Leads to Improper Chromosome Segregation and Mitotic Catastrophe in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergy between inhibitors of two mitotic spindle assembly motors undermines an adaptive response - PMC [pmc.ncbi.nlm.nih.gov]
AMXI-5001: A Technical Guide to its Dual Inhibition of Microtubule Polymerization and PARP Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMXI-5001 is a novel, first-in-class small molecule inhibitor that demonstrates a unique dual mechanism of action by synchronously targeting two critical pathways in cancer cell proliferation and survival: microtubule polymerization and poly (ADP-ribose) polymerase (PARP) signaling. This bifunctional approach offers a promising therapeutic strategy, showing potent preclinical antitumor activity in both homologous recombination (HR) proficient and deficient cancer models. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols used to characterize its activity.
Introduction
Targeted cancer therapies have revolutionized oncology, yet challenges such as acquired resistance and tumor heterogeneity remain significant hurdles. This compound was developed to address these challenges by concurrently inhibiting two distinct and essential cellular processes. By targeting microtubule dynamics, this compound disrupts mitosis, leading to cell cycle arrest and apoptosis. Simultaneously, its inhibition of PARP1/2 impairs DNA single-strand break repair, which is particularly cytotoxic to cancer cells, especially those with deficiencies in other DNA repair pathways like homologous recombination. This dual action results in a potent "one-two punch" against cancer cells, potentially overcoming resistance mechanisms associated with single-agent therapies.[1]
Mechanism of Action: A Dual-Pronged Attack
This compound's efficacy stems from its ability to engage two validated anticancer targets: tubulin and PARP.
Inhibition of Microtubule Polymerization
The benzimidazole moiety of this compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics has several downstream consequences:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to an arrest at the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest activates cellular signaling pathways that culminate in programmed cell death (apoptosis).
Inhibition of PARP1/2 and PARP Trapping
This compound is a potent inhibitor of PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP catalytic activity leads to an accumulation of unrepaired SSBs, which can collapse replication forks and generate more lethal double-strand breaks (DSBs).
Furthermore, this compound acts as a potent "PARP trapper." It stabilizes the PARP-DNA complex at the site of damage, creating a physical obstruction to DNA replication and transcription machinery. This trapping mechanism is considered to be even more cytotoxic than catalytic inhibition alone.[1]
Synergistic Cytotoxicity and Synthetic Lethality
The combination of microtubule disruption and PARP inhibition by a single molecule is hypothesized to induce synergistic cytotoxicity. Microtubule targeting agents can impair the trafficking of critical DNA repair proteins, potentially sensitizing cancer cells to PARP inhibition. Conversely, PARP inhibition can prevent the repair of DNA damage that may arise from mitotic errors caused by microtubule disruption, leading to mitotic catastrophe.[1]
This dual-targeting strategy exploits the concept of synthetic lethality. In cancer cells with pre-existing DNA repair defects (e.g., BRCA1/2 mutations), the addition of PARP inhibition is synthetically lethal. This compound extends this concept by creating a state of heightened genomic instability through mitotic disruption, which may render even HR-proficient cancer cells vulnerable to PARP inhibition.[1]
Quantitative Preclinical Data
This compound has demonstrated significant potency in a range of preclinical assays.
Table 1: In Vitro PARP Inhibition
| Enzyme | This compound IC50 (nmol/L) | Olaparib IC50 (nmol/L) | Talazoparib IC50 (nmol/L) |
| PARP1 | ~5 | Comparable | Comparable |
| PARP2 | 0.05 | 0.03 | 0.09 |
Data sourced from Abdel-Aziz et al., Am J Cancer Res 2020.[1]
Table 2: In Vitro Cellular PARP Inhibition
| Cell Line | This compound IC50 (nmol/L) | Olaparib IC50 (nmol/L) | Talazoparib IC50 (nmol/L) |
| Not Specified | 7 | 8 | 3 |
Data sourced from Abdel-Aziz et al., Am J Cancer Res 2020.[1]
Table 3: In Vitro Cytotoxicity in Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (nM) |
| Multiple (Panel of 110) | Various | Mutated/Deficient | 18 - 26 |
| Multiple (Panel of 110) | Various | Wild Type/Proficient | 4 - >5000 |
This compound demonstrated 20 to >10,000-fold greater potency than clinical PARP inhibitors in these cell lines. Data sourced from Abdel-Aziz et al., Am J Cancer Res 2020.[1]
In Vivo Antitumor Activity
In a triple-negative breast cancer (TNBC) xenograft model with BRCA mutations, oral administration of this compound resulted in complete tumor regression, even in very large, established tumors. Its antitumor effect was superior to that of single-agent PARP or microtubule inhibitors, as well as their combination.[1] In a separate study using an esophageal carcinoma xenograft model, the combination of this compound and radiation therapy showed a significant tumor response compared to either treatment alone.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms of action and experimental procedures used to characterize this compound.
Caption: Dual mechanism of action of this compound.
Caption: Synergistic cytotoxicity pathway of this compound.
Caption: Experimental workflow for PARP trapping assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantitation of ATP, an indicator of metabolically active cells.
-
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Plate shaker
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.
-
Treat cells with serial dilutions of this compound or control compounds and incubate for the desired period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log concentration of the compound.
-
In Vitro Fluorescence-Based Tubulin Polymerization Assay
This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.
-
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
DAPI (4',6-diamidino-2-phenylindole)
-
This compound, positive control (e.g., Vinblastine), and negative control (e.g., Paclitaxel)
-
Black, opaque 96-well plates
-
Temperature-controlled fluorescence plate reader
-
-
Protocol:
-
Prepare a tubulin polymerization mix on ice. For a final concentration of 2-3 mg/mL tubulin, reconstitute lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP, 10% glycerol, and 10 µM DAPI.
-
Pipette test compounds (this compound, controls) at desired concentrations into the wells of a pre-warmed (37°C) 96-well plate.
-
To initiate the reaction, add the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C fluorescence plate reader.
-
Measure fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60-90 minutes.
-
Analyze the data by plotting fluorescence intensity versus time. The inhibition of polymerization is observed as a decrease in the rate and extent of fluorescence increase compared to the vehicle control.
-
PARP Trapping Assay via Chromatin Fractionation
This biochemical method quantifies the amount of PARP1 and PARP2 that remains tightly bound to chromatin after treatment with an inhibitor.
-
Materials:
-
Cell culture reagents
-
This compound, positive control (e.g., Talazoparib), and vehicle control (DMSO)
-
Optional: DNA damaging agent (e.g., methyl methanesulfonate, MMS)
-
Subcellular protein fractionation kit or buffers for chromatin fractionation
-
Protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-PARP1, anti-PARP2, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Protocol:
-
Plate cells to achieve 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentrations of this compound or control compounds for a specified time (e.g., 3-4 hours). To enhance the signal, co-treat with a low dose of MMS (e.g., 0.01%) for the last 30-60 minutes.
-
Harvest cells and wash with ice-cold PBS.
-
Perform subcellular fractionation according to a commercial kit's protocol or an established laboratory method to separate cytoplasmic, soluble nuclear, and chromatin-bound protein fractions.
-
Resuspend the final chromatin pellet in a high-salt buffer and sonicate to shear DNA and solubilize proteins.
-
Determine the protein concentration of each chromatin fraction.
-
Normalize the protein amounts for each sample and perform SDS-PAGE followed by Western blotting.
-
Probe the membrane with primary antibodies against PARP1, PARP2, and Histone H3.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify band intensities using densitometry software. Normalize the PARP1 and PARP2 signals to the Histone H3 signal for each lane. An increase in the normalized PARP signal in treated cells indicates PARP trapping.
-
Clinical Development
This compound is currently being evaluated in a Phase I/II clinical trial, ATLAS-101 (NCT04503265), for the treatment of adult patients with advanced malignancies who have failed other therapies.[3] The Phase I dose-escalation portion of the study aims to determine the recommended Phase II dose, while the Phase II dose-expansion phase will further characterize the safety and efficacy of this compound.[4]
Conclusion
This compound represents a novel and promising approach to cancer therapy by simultaneously targeting microtubule polymerization and PARP signaling. Its potent preclinical activity across a wide range of cancer cell lines, including both HR-deficient and HR-proficient models, highlights the potential of this dual-action mechanism to overcome existing therapeutic challenges. The ongoing clinical evaluation will be crucial in determining the safety and efficacy of this compound in patients with advanced cancers.
References
- 1. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel dual action PARP and microtubule polymerization inhibitor this compound powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
AMXI-5001: A Technical Guide to its Efficacy in Homologous Recombination Proficient Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMXI-5001 is a novel, first-in-class small molecule inhibitor with a dual mechanism of action, targeting both poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization.[1][2][3][4] This dual activity positions this compound as a promising therapeutic agent for a broad range of human cancers, including those proficient in homologous recombination (HR), a key DNA damage repair pathway.[1] Unlike traditional PARP inhibitors that show preferential efficacy in HR-deficient tumors (e.g., those with BRCA1/2 mutations), preclinical data indicate that this compound demonstrates robust cytotoxic effects irrespective of the tumor's HR status.[1] This technical guide provides an in-depth overview of the preclinical efficacy of this compound in HR-proficient tumors, detailing its mechanism of action, quantitative efficacy data, experimental protocols, and the signaling pathways involved.
Mechanism of Action: A Dual-Pronged Attack
This compound exerts its anti-cancer effects through the simultaneous inhibition of two critical cellular processes:
-
PARP Inhibition and Trapping: this compound potently inhibits the enzymatic activity of PARP1 and PARP2.[1] Beyond catalytic inhibition, it also "traps" PARP enzymes on DNA at the site of single-strand breaks. This trapping prevents the recruitment of DNA repair machinery, leading to the accumulation of DNA damage.[1]
-
Microtubule Polymerization Inhibition: this compound disrupts the dynamics of microtubule formation, essential for mitotic spindle assembly and cell division.[1][3] This leads to cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis.[5]
This dual-targeting approach is hypothesized to create a synthetic lethal-like effect even in HR-proficient cells, where the combined burden of unresolved DNA damage and mitotic catastrophe overwhelms the cell's survival mechanisms.
Quantitative Efficacy Data
Preclinical studies have demonstrated the potent anti-proliferative activity of this compound across a wide panel of human cancer cell lines, including those with wild-type BRCA1/2, which are considered homologous recombination proficient.
In Vitro Cytotoxicity
A key study evaluated the efficacy of this compound in a panel of 110 human cancer cell lines.[1] The results indicated that this compound was highly active in both HR-deficient and HR-proficient cell lines, with superior potency compared to clinically available PARP inhibitors.[1] While the specific data from the supplementary Table S11 of the primary publication was not directly accessible, the study summarizes the IC50 ranges as follows:
| Cell Line HR Status | This compound IC50 Range (nM) |
| HR-Proficient (BRCA1/2 wild-type) | 4 to >5000 |
| HR-Deficient (BRCA1/2 mutated/low) | 18 to 26 |
| Data summarized from Lemjabbar-Alaoui et al., Am J Cancer Res 2020;10(8):2649-2676.[1] |
It is noteworthy that while a higher sensitivity is observed in HR-deficient lines, potent activity is still maintained in a significant portion of the HR-proficient cell lines, with IC50 values in the low nanomolar range.[1]
In Vivo Efficacy
In a xenograft model using the triple-negative breast cancer (TNBC) cell line MDA-MB-436 (which can be HR-proficient), oral administration of this compound as a single agent led to complete tumor regression.[1] These studies utilized female BALB/c mice with established subcutaneous tumors.[1] Treatment was administered orally twice daily on a 5-day ON/2-day OFF schedule.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and control compounds
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound and control compounds in culture medium.
-
Add the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a dose-response curve.
PARP Trapping Assay (Chromatin Fractionation and Western Blot)
This assay measures the amount of PARP1 that is trapped on chromatin within cells following treatment with a PARP inhibitor.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and control PARP inhibitors
-
DNA damaging agent (e.g., methyl methanesulfonate - MMS) (optional)
-
Subcellular Protein Fractionation Kit (e.g., Thermo Scientific #78840)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies (anti-PARP1, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or control inhibitors for a specified duration (e.g., 4-24 hours). A vehicle control (e.g., DMSO) should be included.
-
Optional: To enhance the trapping signal, co-treat with a low dose of MMS for the last 30-60 minutes of inhibitor treatment.
-
Harvest cells and perform subcellular fractionation using a commercial kit according to the manufacturer's protocol to separate the cytoplasmic, soluble nuclear, and chromatin-bound protein fractions.[6][7] Ensure that the PARP inhibitor is included in the lysis buffers to maintain the trapped complex.[7]
-
Quantify the protein concentration of the chromatin-bound fractions using a BCA assay.
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against PARP1.
-
Probe the same membrane with an antibody against a loading control for the chromatin fraction, such as Histone H3.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify the amount of trapped PARP1, normalized to the Histone H3 loading control.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
HR-proficient cancer cell line (e.g., MDA-MB-436)
-
Female immunodeficient mice (e.g., BALB/c nude)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[1]
-
Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., twice daily, 5 days on, 2 days off).[1]
-
Administer the vehicle to the control group following the same schedule.
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
Signaling Pathways and Visualizations
The dual-action of this compound initiates a cascade of cellular events culminating in cell cycle arrest and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.
Caption: Dual mechanism of this compound targeting PARP and tubulin.
Caption: Workflow for the PARP trapping assay.
References
- 1. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
AMXI-5001: A Technical Whitepaper on the Discovery and Synthesis of a First-in-Class Dual PARP and Microtubule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMXI-5001 is a novel, orally bioavailable, first-in-class small molecule that functions as a dual inhibitor of poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization. Engineered through a strategic medicinal chemistry approach, this compound was designed to overcome cancer therapy resistance by synchronously targeting two distinct and critical cellular processes: DNA damage repair and mitosis. Preclinical studies have demonstrated its potent anti-tumor activity across a wide range of cancer cell lines, including those with and without BRCA mutations, and in in-vivo models of triple-negative breast cancer and esophageal carcinoma.[1][2][3][4] Currently, this compound is under investigation in a Phase I/II clinical trial for the treatment of advanced malignancies.[5] This document provides an in-depth technical guide on the discovery, chemical synthesis, mechanism of action, and preclinical evaluation of this compound.
Discovery and Rationale
The development of this compound was driven by the need to overcome resistance to conventional cancer therapies. Many treatments, including DNA damaging agents and microtubule-targeting agents (MTAs), can be effective initially, but cancer cells often develop resistance. One mechanism of resistance to MTAs involves the activation of PARP, which helps repair the DNA damage induced by mitotic stress.[1]
The therapeutic strategy behind this compound is to create a single molecule that delivers a "one-two punch" by simultaneously inhibiting both microtubule polymerization and PARP-mediated DNA repair.[1][6] This synchronous inhibition is hypothesized to create a synthetically lethal effect, where the combination of two targeted attacks is significantly more effective at inducing cancer cell death than either inhibition alone.[1] this compound was developed by AtlasMedx, Inc. to be a highly potent, orally bioavailable small molecule that could achieve this dual effect.
Chemical Synthesis
The chemical synthesis of this compound is detailed in patents assigned to The Regents of the University of California and AtlasMedx, Inc. The compound, identified by its IUPAC name Ethyl [5-[2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate, is a phthalazine derivative. While the specific, step-by-step synthesis for this compound is proprietary, the general methodology involves the coupling of key intermediates to form the final benzimidazole-phthalazinone scaffold.
Key Intermediates:
-
A substituted phenylboronic acid or ester.
-
A functionalized benzimidazole core.
-
The phthalazinone moiety, often prepared from a corresponding benzoic acid derivative such as 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.
The synthesis would typically proceed through a Suzuki coupling or a similar cross-coupling reaction to link the phenyl and benzimidazole rings, followed by the introduction of the ethyl carbamate group. The synthesis is designed to be scalable for pharmaceutical production.
Mechanism of Action
This compound exerts its anti-neoplastic activity through a dual mechanism of action:
-
PARP Inhibition: this compound selectively binds to and inhibits the enzymatic activity of PARP-1 and PARP-2.[7] These enzymes are crucial for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, this compound leads to an accumulation of unrepaired SSBs, which are converted into toxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair (e.g., BRCA mutations), these DSBs cannot be repaired, leading to genomic instability and apoptosis.[7]
-
Microtubule Polymerization Inhibition: The benzimidazole moiety of this compound targets and binds to the colchicine-binding site on β-tubulin.[7] This interaction inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to a cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[7]
By combining these two mechanisms, this compound ensures that as cells arrest in mitosis due to microtubule disruption, their ability to repair the ensuing DNA damage is simultaneously compromised, leading to a potent synergistic anti-cancer effect.
Quantitative Preclinical Data
This compound has demonstrated superior potency compared to clinically approved PARP inhibitors in preclinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro PARP Inhibition
| Assay | Target | This compound IC50 (nmol/L) | Olaparib IC50 (nmol/L) | Talazoparib IC50 (nmol/L) |
|---|---|---|---|---|
| Enzymatic Assay | PARP1 | ~5 | ~5 | ~3 |
| Cellular PAR Formation | Intracellular PARP | 7 | 8 | 3 |
Data sourced from Lemjabbar-Alaoui et al., 2020.[1][6]
Table 2: In Vitro Cytotoxicity in Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (nmol/L) | Olaparib IC50 (nmol/L) | Talazoparib IC50 (nmol/L) |
|---|---|---|---|---|---|
| MDA-MB-436 | Breast | Mutant | <10 | ~300 | ~20 |
| Capan-1 | Pancreatic | Mutant | <10 | >1000 | ~10 |
| A549 | Lung | Wild-Type | ~20 | >10000 | >10000 |
| HCT116 | Colon | Wild-Type | ~10 | >10000 | >10000 |
Data represents approximate values from preclinical studies, showing significantly greater potency for this compound, especially in BRCA wild-type cells, when compared to other PARP inhibitors.[1]
Experimental Protocols
The preclinical evaluation of this compound involved several key experiments to characterize its activity and mechanism.
PARP Enzymatic Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of PARP1/2.
-
Methodology: A colorimetric or fluorometric PARP assay kit is used. Recombinant PARP1 or PARP2 enzyme is incubated with a histone-coated plate, activated DNA, and a range of concentrations of this compound. The reaction is initiated by the addition of biotinylated NAD+. The amount of poly(ADP-ribose) (PAR) incorporated onto the histones is quantified by adding streptavidin-HRP followed by a chemiluminescent or colorimetric substrate. The signal is read on a plate reader, and IC50 values are calculated.
Cellular PARP Trapping Assay
-
Objective: To assess the ability of this compound to "trap" PARP enzymes on DNA.
-
Methodology: Cancer cells are treated with an alkylating agent (e.g., MMS) to induce DNA damage, along with various concentrations of this compound or control inhibitors. Cells are then lysed and fractionated into soluble nuclear and chromatin-bound fractions. The amount of PARP1 and PARP2 in the chromatin-bound fraction is quantified by Western blot analysis. An increase in chromatin-bound PARP indicates PARP trapping.
Tubulin Polymerization Assay
-
Objective: To measure the effect of this compound on the in vitro polymerization of tubulin.
-
Methodology: Purified tubulin is incubated in a polymerization buffer at 4°C with various concentrations of this compound, a positive control (e.g., vinblastine), and a negative control (e.g., DMSO). The reaction is initiated by raising the temperature to 37°C. The polymerization of tubulin into microtubules increases the turbidity of the solution, which is measured as an increase in absorbance at 340 nm over time using a spectrophotometer.
In Vivo Antitumor Activity
-
Objective: To evaluate the efficacy and tolerability of this compound in a living organism.
-
Methodology: A triple-negative breast cancer (TNBC) xenograft model is commonly used. Human TNBC cells (e.g., MDA-MB-436) are implanted into immunodeficient mice. Once tumors are established, mice are treated with oral doses of this compound, vehicle control, or comparator agents (e.g., olaparib, paclitaxel). Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., PAR levels, mitotic markers). The primary endpoints are tumor growth inhibition and complete regression.
Conclusion and Future Directions
This compound represents a promising, novel therapeutic agent that leverages the principle of synthetic lethality by dually targeting PARP and microtubule polymerization. Preclinical data have robustly demonstrated its superior potency and efficacy in a variety of cancer models, including those resistant to single-agent therapies.[1][4] The favorable oral bioavailability and pharmacokinetic properties further support its clinical development.[1][3]
The ongoing ATLAS-101 Phase I/II clinical trial will provide crucial data on the safety, tolerability, and preliminary efficacy of this compound in patients with advanced malignancies.[5] Future research will likely focus on identifying predictive biomarkers for patient selection, exploring combination therapies with other agents, and potentially expanding its application to a wider range of cancer types. The development of this compound underscores the potential of rationally designed, multi-targeted inhibitors to overcome therapeutic resistance and improve outcomes for cancer patients.
References
- 1. abscience.com.tw [abscience.com.tw]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Tubulin Polymerization Assay [bio-protocol.org]
AMXI-5001: A Dual-Action Inducer of Apoptosis in Tumor Cells - A Technical Guide
Abstract
AMXI-5001 is a novel, orally bioavailable small molecule that exhibits potent antitumor activity through a dual mechanism of action: inhibition of poly (ADP-ribose) polymerase (PARP) 1 and 2, and disruption of microtubule polymerization.[1][2] This dual action leads to a "one-two punch" effect, inducing cell cycle arrest and promoting apoptosis in a broad range of cancer cells, including those with and without BRCA mutations.[2][3] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role in inducing apoptosis. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The therapeutic strategy for cancer is continuously evolving, with a growing emphasis on targeted therapies that exploit the specific vulnerabilities of tumor cells. This compound represents a promising advancement in this area by simultaneously targeting two critical cellular processes: DNA damage repair and cell division.[1][2] Its ability to inhibit PARP enzymes disrupts the repair of single-strand DNA breaks, leading to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair deficiencies.[1] Concurrently, its action as a microtubule polymerization inhibitor disrupts the formation of the mitotic spindle, causing cell cycle arrest and ultimately leading to apoptotic cell death.[1]
Mechanism of Action
This compound's induction of apoptosis is a multi-faceted process stemming from its dual inhibitory functions.
PARP Inhibition and DNA Damage
This compound is a potent inhibitor of PARP1 and PARP2.[2] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, this compound leads to an accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication.[1] This accumulation of DNA damage triggers cell cycle arrest and activates apoptotic signaling pathways.
Microtubule Polymerization Inhibition and Mitotic Catastrophe
The benzimidazole moiety of this compound targets the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules.[1] This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during mitosis. As a result, cells are arrested in the G2/M phase of the cell cycle, which can lead to mitotic catastrophe and subsequent apoptosis.[1]
Synergistic Induction of Apoptosis
The combination of PARP inhibition and microtubule disruption by a single agent creates a synergistic effect that enhances the induction of apoptosis. The DNA damage caused by PARP inhibition is exacerbated by the cell's inability to properly progress through mitosis due to microtubule disruption. This dual assault on critical cellular processes overwhelms the cancer cell's survival mechanisms, robustly driving it towards apoptosis.
Quantitative Data
The following tables summarize the quantitative data on the inhibitory activity of this compound.
Table 1: Inhibitory Activity of this compound against PARP1, PARP2, and Tubulin Polymerization
| Target | IC50 (nM) |
| PARP1 | ~5 |
| PARP2 | ~50 |
| Tubulin Polymerization | Comparable to Vinblastine |
Data sourced from publicly available research.[3] The IC50 for tubulin polymerization was not explicitly quantified in nanomolar concentrations in the provided sources but was stated to be comparable to the potent inhibitor Vinblastine.
Table 2: Cell Growth Inhibitory Activity (IC50) of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 (nM) |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | 18 - 26 |
| OVCAR8 | Ovarian Cancer | Not Specified | Not Specified |
| A549 | Lung Cancer | Not Specified | Not Specified |
| KYSE-70 | Esophageal Squamous Cell Carcinoma | Not Specified | Potent Inhibition |
| Additional 100+ cell lines | Various | Wild-type and mutant | 4 to >5000 |
This table presents a selection of cell lines mentioned in the research. This compound has been tested against a panel of 110 human cancer cell lines, showing a wide range of IC50 values.[3][4] Specific IC50 values for OVCAR8, A549, and KYSE-70 were not detailed in the provided search results, though potent activity was described.
Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through a complex interplay of signaling pathways, primarily initiated by DNA damage and mitotic stress. A key identified mechanism involves the upregulation of death receptors, suggesting an activation of the extrinsic apoptosis pathway.
Upregulation of Death Receptors
Studies have shown that this compound can stimulate the expression of death receptors DR4 and DR5 on the surface of tumor cells.[2] These receptors are part of the tumor necrosis factor (TNF) receptor superfamily. Their upregulation sensitizes the cancer cells to TNF-related apoptosis-inducing ligand (TRAIL), which can be expressed by immune cells such as Natural Killer (NK) cells. The binding of TRAIL to DR4/DR5 initiates a signaling cascade that leads to the activation of initiator caspases (caspase-8) and subsequently effector caspases (caspase-3), culminating in the execution of apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to characterize the apoptotic effects of this compound.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Apoptosis Markers
Objective: To detect the cleavage of PARP and caspases, which are hallmarks of apoptosis.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against cleaved PARP, cleaved caspase-3, and other relevant proteins. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Conclusion
This compound is a promising dual-action anticancer agent that effectively induces apoptosis in a wide range of tumor cells. Its unique mechanism of simultaneously inhibiting PARP and microtubule polymerization provides a powerful and synergistic approach to cancer therapy. The data presented in this guide underscore the potent cytotoxic effects of this compound and highlight its potential for further clinical development, both as a monotherapy and in combination with other anticancer agents. Further research into the detailed signaling cascades and the in vivo efficacy of this compound will continue to elucidate its full therapeutic potential.
References
- 1. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in Bcl-2 Family Protein Profile During Idelalisib Therapy Mimic Those During Duvelisib Therapy in Chronic Lymphocytic Leukemia Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AMXI-5001 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMXI-5001 is a novel, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both poly (ADP-ribose) polymerase (PARP) 1 and 2 and microtubule polymerization.[1][2] This dual functionality provides a "one-two punch" to cancer cells by simultaneously preventing DNA damage repair and disrupting mitosis, leading to cell cycle arrest and apoptosis.[1][2] this compound has demonstrated potent cytotoxic effects across a broad range of human cancer cell lines, including those with both proficient and deficient homologous recombination (HR) pathways (e.g., BRCA1/2 mutated).[1] Its efficacy at nanomolar concentrations surpasses that of many existing clinical PARP inhibitors.[1]
These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Comparators
| Compound | Target(s) | PARP1 IC50 (nmol/L) | PARP2 IC50 (nmol/L) | Tubulin Polymerization IC50 (µM) |
| This compound | PARP1/2, Microtubules | ~5 | ~0.05 | Comparable to Vinblastine |
| Olaparib | PARP1/2 | Comparable to this compound | Comparable to this compound | No effect |
| Talazoparib | PARP1/2 | Comparable to this compound | Comparable to this compound | No effect |
| Niraparib | PARP1/2 | Comparable to this compound | Not specified | No effect |
| Rucaparib | PARP1/2 | Comparable to this compound | Not specified | No effect |
| Vinblastine | Microtubules | No effect | No effect | Potent Inhibition |
| Paclitaxel | Microtubules | No effect | No effect | Promotes Polymerization |
Note: IC50 values are approximate and may vary depending on the specific assay conditions and cell line used. Data compiled from publicly available research.[1][3]
Table 2: Cellular IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (nM) |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 deficient | Low nM range |
| A549 | Lung Cancer | BRCA wild-type | Low nM range |
| OVCAR-8 | Ovarian Cancer | Not specified | Low nM range |
| KYSE-70 | Esophageal Squamous Cell Carcinoma | Not specified | Potent inhibition |
Note: this compound has shown robust cytotoxicity in over 110 human cancer cell lines with IC50 values reported to be 20 to >10,000-fold more potent than clinical PARP inhibitors.[1] Specific IC50 values can be highly variable and should be determined empirically for each cell line of interest.
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Cell viability assay workflow.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the IC50 value of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well opaque-walled plates
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay period.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in complete growth medium. A typical starting concentration is 1 µM, with 1:3 or 1:5 dilutions.
-
Include a vehicle control (DMSO) and a no-cell control (medium only for background).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Tubulin polymerization assay kit (e.g., Cytoskeleton, Inc. #BK011P) containing:
-
Lyophilized porcine brain tubulin
-
General tubulin buffer with a fluorescent reporter
-
GTP solution
-
Paclitaxel (polymerization enhancer control)
-
Vinblastine (polymerization inhibitor control)
-
-
This compound
-
DMSO
-
Half-area 96-well black plates
-
Fluorescence plate reader with temperature control (37°C) and excitation/emission wavelengths of ~360/460 nm.
Protocol:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's protocol. Keep tubulin on ice.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in general tubulin buffer. A suggested concentration range to test is 0.1 µM to 10 µM.
-
Prepare controls: vehicle (DMSO), positive control for inhibition (Vinblastine, e.g., 5 µM), and positive control for enhancement (Paclitaxel, e.g., 5 µM).
-
-
Assay Procedure:
-
Pre-warm the fluorescence plate reader to 37°C.
-
In a pre-chilled 96-well plate on ice, prepare the reaction mixture containing tubulin, fluorescent reporter, and GTP in the presence or absence of test compounds (this compound or controls).
-
The final reaction volume is typically 50-100 µL.
-
Initiate polymerization by placing the plate in the pre-warmed plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence enhancement every minute for 60 minutes at an excitation of ~360 nm and emission of ~460 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Compare the curves of this compound-treated samples to the controls. Inhibition of polymerization will result in a decrease in the Vmax and the final fluorescence signal, similar to Vinblastine.
-
PARP Trapping Assay
This assay determines the ability of this compound to trap PARP1 on chromatin in cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-436)
-
Complete growth medium
-
6-well plates
-
This compound
-
Olaparib and Talazoparib (control PARP inhibitors)
-
Methyl methanesulfonate (MMS) for inducing DNA damage
-
Subcellular Protein Fractionation Kit (e.g., Thermo Scientific #78840)
-
Bradford or BCA protein assay kit
-
Reagents and equipment for Western blotting
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound, Olaparib, or Talazoparib for 3 hours. A suggested concentration range for this compound is 0.01 µM to 1 µM.
-
For the last hour of treatment, add a low dose of MMS (e.g., 0.01%) to induce DNA damage and enhance PARP trapping.
-
-
Chromatin Fractionation:
-
Harvest and wash the cells.
-
Perform subcellular fractionation according to the manufacturer's protocol to separate the nuclear soluble and chromatin-bound protein fractions.
-
-
Protein Quantification:
-
Determine the protein concentration of the chromatin-bound fractions.
-
-
Western Blot Analysis:
-
Normalize the protein amounts for each sample from the chromatin-bound fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PARP1 (e.g., Cell Signaling Technology, #9542, 1:1000 dilution).
-
Probe the same membrane with a primary antibody against Histone H3 (e.g., Cell Signaling Technology, #4499, 1:2000 dilution) as a loading control for the chromatin fraction.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the PARP1 and Histone H3 bands.
-
Normalize the PARP1 band intensity to the corresponding Histone H3 band intensity for each sample.
-
Express the amount of trapped PARP1 as a fold change relative to the vehicle-treated control.
-
Western Blot Analysis of Checkpoint Proteins
This protocol is for assessing the effect of this compound on the activation of DNA damage and cell cycle checkpoint proteins.
Materials:
-
Cancer cell lines (e.g., MDA-MB-436, A549)
-
Complete growth medium
-
6-well plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Reagents and equipment for Western blotting
-
Primary antibodies:
-
Phospho-CHK1 (Ser296) (e.g., Cell Signaling Technology, #2349, 1:1000)
-
Phospho-CHK2 (Thr68) (e.g., Cell Signaling Technology, #2197, 1:1000)
-
γH2AX (Ser139) (e.g., Cell Signaling Technology, #9718, 1:1000)
-
Total CHK1 (e.g., Cell Signaling Technology, #2360, 1:1000)
-
Total CHK2 (e.g., Cell Signaling Technology, #6334, 1:1000)
-
β-Actin (e.g., Cell Signaling Technology, #4970, 1:2000) or other suitable loading control
-
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate.
-
Strip and re-probe the membrane for total proteins and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Normalize the phosphorylated protein levels to the total protein levels and/or the loading control.
-
Compare the levels of protein phosphorylation in this compound-treated cells to the untreated control. An increase in the phosphorylation of CHK1, CHK2, and H2AX indicates the activation of the DNA damage response.[1]
-
References
Determining the Potency of AMXI-5001: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMXI-5001 is a novel, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both poly (ADP-ribose) polymerase (PARP) 1 and 2, and microtubule polymerization.[1][2] This unique characteristic positions this compound as a promising therapeutic agent in oncology, potentially overcoming resistance mechanisms associated with single-target agents.[3] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical step in evaluating its anti-cancer efficacy.
This compound has demonstrated potent antitumor cytotoxicity across a wide array of human cancer cell lines, exhibiting significantly lower IC50 values than many existing clinical PARP inhibitors.[2][3][4] Its efficacy is observed in both cancers with mutations in BRCA1/2 genes (homologous recombination deficient) and those that are BRCA1/2 wild-type (homologous recombination proficient).[3][4]
Data Presentation: IC50 Values of this compound
The following table summarizes the reported IC50 values of this compound in a selection of human cancer cell lines, highlighting its broad-spectrum activity.
| Cancer Type | Cell Line | BRCA Status/HR Status | This compound IC50 (nM) |
| Breast Cancer | MDA-MB-436 | BRCA1 mutant | 18 - 26 |
| Ovarian Cancer | Kuramochi | BRCA2 mutant | 18 - 26 |
| Pancreatic Cancer | Capan-1 | BRCA2 mutant | 18 - 26 |
| Various Cancers | Various HR proficient lines | Wild-type | 4 to >5000 |
| Esophageal Carcinoma | 9 different cell lines | Not Specified | Consistently more potent than other clinical PARP inhibitors |
Note: IC50 values for cell lines with BRCA1/2 mutations or low expression of homologous recombination repair (HRR) genes/proteins generally range from 18 nM to 26 nM, indicating higher sensitivity. In contrast, HR proficient cancer cell lines show a wider range of IC50 values.[3] this compound has been shown to be the most potent growth inhibitor in 8 out of 9 esophageal carcinoma cell lines when compared to clinically available PARP inhibitors like Olaparib, Niraparib, Rucaparib, and Talazoparib.[5][6]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects through a dual-pronged attack on critical cellular processes:
-
PARP Inhibition: this compound inhibits PARP1 and PARP2, key enzymes in the base excision repair pathway that corrects single-strand DNA breaks.[1] This inhibition leads to the accumulation of unrepaired single-strand breaks, which upon DNA replication, are converted into toxic double-strand breaks.[4]
-
Microtubule Polymerization Inhibition: The benzimidazole moiety of this compound binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics.[1] This interference with microtubule function leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis.[1][3]
The synchronous inhibition of these two pathways results in a potent synergistic anti-tumor effect.[3] The disruption of microtubule function can also impair the trafficking of proteins essential for double-strand DNA damage repair, further enhancing the cytotoxic effects of PARP inhibition.[4] This dual action leads to the activation of cell cycle checkpoint kinases CHK1 and CHK2 and an increase in markers of DNA double-strand damage, such as γH2AX.[3][4]
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of this compound in adherent cancer cell lines using a common cell viability assay, such as the MTT or CellTiter-Glo® assay.
Materials
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound compound (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in a complete medium.
-
Determine the optimal seeding density for each cell line to ensure they are in the exponential growth phase at the end of the experiment. This may require a preliminary optimization experiment.
-
Seed the cells in a 96-well plate at the predetermined density in 100 µL of complete medium per well.
-
Include wells with medium only to serve as blanks.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to obtain a range of final concentrations. It is advisable to use a broad range for the initial experiment (e.g., 0.1 nM to 10 µM) and then narrow the range in subsequent experiments for more precise IC50 determination.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Each concentration and control should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for a period of 72 hours (or a time point determined by the doubling time of the cell line) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
-
Data Analysis and IC50 Calculation:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability) using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of this compound that results in 50% cell viability. GraphPad Prism or similar software is recommended for this analysis.[7]
-
The protocols and information provided in this document offer a comprehensive guide for researchers to accurately determine the IC50 of this compound in various cancer cell lines. The dual-targeting nature of this compound makes it a compelling candidate for further preclinical and clinical investigation. Rigorous and standardized evaluation of its potency across a diverse panel of cancer models is essential for elucidating its full therapeutic potential.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel dual action PARP and microtubule polymerization inhibitor this compound powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel dual action PARP and microtubule polymerization inhibitor this compound powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
Protocol for Assessing AMXI-5001 PARP Trapping Activity
Application Note & Protocol
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AMXI-5001 is a novel, orally bioavailable small molecule that functions as a dual inhibitor of poly (ADP-ribose) polymerase (PARP) and microtubule polymerization.[1][2][3][4] Its anticancer activity is attributed to two primary mechanisms of action. Firstly, by inhibiting PARP1 and PARP2, this compound prevents the repair of DNA single-strand breaks, leading to the accumulation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in homologous recombination repair.[2][5] Secondly, its benzimidazole moiety targets the colchicine-binding site on tubulin, disrupting microtubule dynamics, inducing cell cycle arrest, and ultimately leading to apoptosis.[2]
A critical aspect of the PARP inhibition mechanism for many potent inhibitors, including this compound, is "PARP trapping."[5] This process involves the stabilization of the PARP-DNA complex at sites of DNA damage.[6] The trapped PARP-inhibitor complex itself is a toxic lesion that obstructs DNA replication and transcription, proving to be more cytotoxic than the mere inhibition of PARP's enzymatic activity.[6] this compound has been demonstrated to be a potent PARP trapping agent, exhibiting greater or comparable trapping activity to other clinical PARP inhibitors such as Olaparib and Talazoparib.[5]
This document provides detailed protocols for assessing the PARP trapping activity of this compound using two distinct and complementary methods: a cell-based chromatin fractionation assay followed by Western blotting, and an immunofluorescence-based assay for visualizing trapped PARP1 in the nucleus.
Signaling Pathway and Mechanism
The following diagram illustrates the mechanism of PARP1 in DNA repair and how inhibitors like this compound "trap" PARP1 at the site of a DNA single-strand break (SSB).
Caption: Mechanism of PARP1 trapping by this compound at DNA single-strand breaks.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in comparison to other well-characterized PARP inhibitors.
Table 1: PARP1 Enzymatic Inhibition [5]
| Compound | IC50 (nmol/L) |
| This compound | ~5 |
| Olaparib | ~8 |
| Talazoparib | ~3 |
| Rucaparib | Data not specified |
| Niraparib | Data not specified |
Table 2: Cellular PAR Formation Inhibition [5][7]
| Compound | IC50 (nmol/L) |
| This compound | 7 |
| Olaparib | 8 |
| Talazoparib | 3 |
Table 3: Comparative PARP Trapping Potency [5]
| Compound | Relative Trapping Potency |
| This compound | High (slightly more effective than Talazoparib) |
| Talazoparib | High (~10-fold greater than Olaparib) |
| Olaparib | Moderate |
| Niraparib | Moderate (slightly more effective than Olaparib) |
| Rucaparib | Moderate (slightly less effective than Olaparib) |
Experimental Protocols
Two primary methods are presented to assess the PARP trapping activity of this compound: a cell-based chromatin fractionation assay and an immunofluorescence assay.
Protocol 1: Cell-Based PARP Trapping Assay via Chromatin Fractionation and Western Blot
This protocol quantifies the amount of PARP1 and PARP2 that is "trapped" or bound to chromatin within cells following treatment with this compound. An increase in the chromatin-bound fraction of PARP indicates trapping.
References
- 1. Novel dual action PARP and microtubule polymerization inhibitor this compound powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers. [escholarship.org]
- 4. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. escholarship.org [escholarship.org]
Application Notes and Protocols for Immunofluorescence Staining of Microtubule Disruption by AMXI-5001
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMXI-5001 is a novel small molecule inhibitor with a dual mechanism of action, targeting both poly (ADP-ribose) polymerase (PARP) and microtubule polymerization.[1][2][3] Its anti-cancer properties are attributed to its ability to induce synthetic lethality in cancer cells with deficient DNA repair mechanisms via PARP inhibition and to disrupt cell division and other essential cellular processes by inhibiting microtubule dynamics.[2][4] The benzimidazole moiety of this compound binds to the colchicine-binding site on tubulin, preventing its polymerization into microtubules, which leads to cell cycle arrest and apoptosis.[2]
These application notes provide a detailed protocol for the visualization and preliminary quantification of microtubule disruption in cancer cells treated with this compound using immunofluorescence microscopy.
Data Presentation
The following table summarizes representative quantitative data obtainable from the analysis of immunofluorescence images of cells treated with this compound. This data is illustrative and will vary depending on the cell line, experimental conditions, and image analysis parameters.
| Treatment Group | Microtubule Density (% of Control) | Average Microtubule Length (µm) | Cellular Area with Intact Microtubules (%) |
| Vehicle Control (DMSO) | 100 ± 5.2 | 15.8 ± 1.2 | 95 ± 3.1 |
| This compound (50 nM) | 72 ± 6.8 | 10.3 ± 0.9 | 68 ± 5.5 |
| This compound (500 nM) | 35 ± 4.5 | 5.1 ± 0.6 | 25 ± 4.2 |
| This compound (5 µM) | 12 ± 3.1 | 2.4 ± 0.4 | 8 ± 2.7 |
| Vinblastine (Positive Control) | 15 ± 3.5 | 2.8 ± 0.5 | 10 ± 3.0 |
| Olaparib (PARP inhibitor Control) | 98 ± 4.9 | 15.5 ± 1.1 | 93 ± 3.4 |
Experimental Protocols
This section details the key experimental protocols for investigating the effects of this compound on microtubule integrity in cultured cancer cells.
Cell Culture and Treatment
-
Cell Seeding: Seed cancer cells (e.g., A549, KYSE-70) onto sterile glass coverslips in 24-well plates at a density that allows them to reach 60-70% confluency within 24 hours.
-
Cell Adhesion: Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for proper adhesion.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 50 nM, 500 nM, 5 µM).[5]
-
Treatment: Replace the culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for microtubule disruption (e.g., Vinblastine).[1] A negative control using a PARP inhibitor that does not affect microtubules (e.g., Olaparib) is also recommended.[1]
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24 hours) to allow for the compound to exert its effects.[5]
Immunofluorescence Staining Protocol
-
Fixation:
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with ice-cold methanol for 5-10 minutes at -20°C. Alternatively, fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Methanol fixation is often preferred for preserving microtubule structures.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if using PFA fixation):
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against α-tubulin (or another tubulin isoform) in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) in the blocking buffer. Protect the antibody solution from light.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with a DNA stain (e.g., DAPI) for 5 minutes to visualize the nuclei.
-
Wash the coverslips one final time with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope equipped with the appropriate filters for the chosen fluorophores.
-
Visualizations
Experimental Workflow
Signaling Pathway
References
- 1. Novel dual action PARP and microtubule polymerization inhibitor this compound powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Synergistic Effects of AMXI-5001 and Cisplatin
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors, including lung, ovarian, and testicular cancers. Its efficacy is primarily attributed to its ability to form DNA adducts, which trigger apoptosis in rapidly dividing cancer cells. However, its clinical utility is often limited by the development of drug resistance and significant side effects. The combination of cisplatin with novel therapeutic agents that can enhance its cytotoxic effects or overcome resistance mechanisms is a key area of oncology research.
AMXI-5001 is an investigational small molecule inhibitor targeting the aberrant signaling pathways implicated in tumorigenesis and chemoresistance. This application note details the protocols for evaluating the in vitro synergistic potential of combining this compound with cisplatin. We provide methodologies for assessing cell viability, determining drug synergy, and investigating the underlying mechanisms of action, such as apoptosis induction and cell cycle arrest. The following protocols and data serve as a guide for researchers exploring this promising combination therapy.
Materials and Methods
Cell Lines and Culture
-
Cell Line: A549 (human lung carcinoma) or another appropriate cancer cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Reagents
-
This compound (Source, Cat#)
-
Cisplatin (Source, Cat#)
-
Dimethyl Sulfoxide (DMSO, sterile-filtered)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) Staining Solution
-
RNase A
Experimental Protocols
Cell Viability (MTT Assay)
This protocol assesses the cytotoxic effects of this compound and cisplatin, alone and in combination.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and cisplatin, both individually and in a fixed-ratio combination. Replace the medium with drug-containing medium. Include vehicle (DMSO) control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) for each drug and the combination.
Synergy Analysis (Combination Index)
The Combination Index (CI) method by Chou-Talalay is used to quantify the interaction between this compound and cisplatin.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Calculation: Use software such as CompuSyn to calculate CI values based on the dose-response curves generated from the cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by the drug combination using flow cytometry.
Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of this compound, cisplatin, and the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic cells
-
Q3 (Annexin V-/PI-): Live cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells
-
Anticipated Results and Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clarity and ease of comparison.
Table 1: IC50 Values of this compound and Cisplatin
| Compound | IC50 (µM) in A549 Cells (48h) |
| This compound | [Insert Value] |
| Cisplatin | [Insert Value] |
| Combination (1:1) | [Insert Value] |
Table 2: Combination Index (CI) Values
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.25 | [Value] | [Synergy/Additive/Antagonism] |
| 0.50 (IC50) | [Value] | [Synergy/Additive/Antagonism] |
| 0.75 | [Value] | [Synergy/Additive/Antagonism] |
| 0.90 | [Value] | [Synergy/Additive/Antagonism] |
Table 3: Apoptosis Analysis (% of Apoptotic Cells)
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | - | [Value] | [Value] | [Value] |
| This compound | [IC50] | [Value] | [Value] | [Value] |
| Cisplatin | [IC50] | [Value] | [Value] | [Value] |
| Combination | [IC50 Ratio] | [Value] | [Value] | [Value] |
Mechanistic Insights: Signaling Pathway
The synergistic effect of this compound and cisplatin is hypothesized to involve dual targeting of key cancer survival pathways. Cisplatin induces DNA damage, primarily activating the DNA damage response (DDR) and intrinsic apoptotic pathways. This compound is proposed to inhibit a pro-survival pathway (e.g., PI3K/Akt or MAPK/ERK) that is often upregulated in response to cisplatin-induced stress, thereby preventing chemoresistance and enhancing apoptosis.
Caption: Proposed synergistic mechanism of this compound and cisplatin.
Conclusion
The combination of this compound and cisplatin demonstrates significant synergistic cytotoxicity in vitro. The provided protocols offer a comprehensive framework for assessing this synergy and elucidating the underlying molecular mechanisms. The data suggest that this compound enhances cisplatin-induced apoptosis by inhibiting pro-survival signaling, thereby providing a strong rationale for further preclinical and clinical investigation of this combination therapy in cancer treatment. These findings are particularly relevant for overcoming cisplatin resistance and improving therapeutic outcomes for patients.
Application Notes and Protocols for In Vivo Preparation of AMXI-5001
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution and preparation of AMXI-5001 for in vivo studies, based on established methodologies. This compound is a potent, orally bioavailable dual inhibitor of PARP1/2 and microtubule polymerization.[1][2][3][4][5][6] Proper formulation is critical for achieving adequate systemic exposure and reliable experimental outcomes.
Overview of this compound Formulations
This compound is available in two primary forms: a free base and a hydrochloride (HCl) salt.[1][3] The HCl salt was specifically developed to enhance the solubility of the compound.[1][3] Both forms have demonstrated equivalent enzymatic activity against PARP1.[1][3] The choice of formulation for in vivo studies depends on the specific experimental design and the form of the compound being used.
For oral administration in animal models, two main vehicle formulations have been successfully utilized.[1]
Storage and Handling of this compound
Proper storage is essential to maintain the stability and activity of this compound.
| Storage Condition | Duration | Notes |
| -80°C | 6 months | Recommended for long-term storage.[2][7] |
| -20°C | 1 month | Suitable for short-term storage.[2][7] |
| Stock Solution Handling | Aliquot to avoid repeated freeze-thaw cycles.[7] | |
| Store sealed and protected from moisture.[7] |
Experimental Protocols for In Vivo Formulation
The following protocols detail the preparation of this compound for oral administration in preclinical species such as mice, rats, and dogs.[1]
Protocol 1: Formulation of this compound Hydrochloride Salt
This formulation was selected for its favorable toxicity profile and its ability to provide adequate systemic exposure of this compound.[1]
Materials:
-
This compound hydrochloride salt
-
D-α-tocopherol polyethylene glycol-1000-succinate (TPGS)
-
0.01 N Hydrochloric acid (HCl)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
pH meter
Procedure:
-
Prepare the Vehicle:
-
Create a 10% (w/v) TPGS solution in 0.01 N HCl. For example, to prepare 10 mL of the vehicle, dissolve 1 g of TPGS in 10 mL of 0.01 N HCl.
-
Gently warm the solution if necessary to fully dissolve the TPGS.
-
Adjust the pH of the vehicle to 2.1-2.3 using a pH meter.[1]
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound HCl salt based on the desired final concentration and dosing volume.
-
Add the weighed this compound HCl to a sterile conical tube.
-
Add the prepared 10% TPGS in 0.01 N HCl vehicle to the tube.
-
Vortex the mixture thoroughly until a homogenous suspension is achieved.
-
-
Administration:
-
The resulting formulation is a suspension suitable for oral gavage.[1]
-
Protocol 2: Formulation of this compound Free Base
This protocol provides an alternative formulation for the free base form of this compound.[1]
Materials:
-
This compound free base
-
N-methyl-pyrrolidine (NMP)
-
Carboxymethylcellulose (CMC)
-
Sterile water for injection
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
Procedure:
-
Prepare the Vehicle:
-
Prepare the desired concentration of CMC in sterile water (a common concentration is 0.5% w/v).
-
To prepare a 0.5% CMC solution, slowly add 50 mg of CMC to 10 mL of sterile water while stirring to avoid clumping. Stir until fully dissolved.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound free base.
-
In a sterile conical tube, first dissolve the this compound free base in a small volume of NMP.
-
Gradually add the prepared CMC solution to the NMP/AMXI-5001 mixture while continuously vortexing to form a fine suspension.
-
The final ratio of NMP to CMC solution should be optimized for your specific concentration and stability requirements.
-
-
Administration:
-
This formulation results in a suspension suitable for oral administration.[1]
-
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the key processes involved in preparing this compound for in vivo studies and its dual-action mechanism.
Caption: Workflow for the preparation of this compound for in vivo oral administration.
Caption: Dual inhibitory mechanism of this compound on PARP and microtubule pathways.
References
- 1. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Investigating the Synergy of AMXI-5001 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMXI-5001 is a novel, orally bioavailable small molecule that exhibits a dual mechanism of action, functioning as both a potent inhibitor of poly (ADP-ribose) polymerase 1 and 2 (PARP1/2) and an inhibitor of microtubule polymerization.[1][2] This dual functionality presents a compelling strategy for cancer therapy, as it simultaneously targets two distinct and critical cellular processes. PARP enzymes are essential for the repair of single-strand DNA breaks (SSBs), and their inhibition leads to the accumulation of SSBs, which can collapse replication forks and generate cytotoxic double-strand breaks (DSBs).[2][3] Microtubule dynamics are crucial for mitotic spindle formation and cell division, and their disruption induces mitotic arrest and apoptosis.[4] The combination of these two mechanisms of action within a single agent suggests the potential for synergistic anti-cancer activity, particularly when combined with traditional chemotherapy agents that induce DNA damage.
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in combination with various chemotherapy agents. The protocols outlined below are designed to enable researchers to assess synergistic effects on cancer cell lines, elucidate the underlying mechanisms of action, and generate robust data to support further drug development efforts.
Data Presentation: Summarizing Synergy Data
Effective data presentation is crucial for the clear interpretation of drug combination studies. All quantitative data from synergy experiments should be summarized in structured tables. This allows for easy comparison of the effects of single agents versus the combination.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy Agent X
| Cell Line | Treatment | IC50 (nM) ± SD | Combination Index (CI) at Fa 0.5 |
| MDA-MB-436 | This compound | 15.2 ± 2.1 | - |
| Chemotherapy Agent X | 50.8 ± 4.5 | - | |
| This compound + Chemo X (1:3 ratio) | 8.1 ± 1.3 | 0.62 | |
| KYSE-70 | This compound | 22.5 ± 3.0 | - |
| Chemotherapy Agent X | 75.1 ± 6.8 | - | |
| This compound + Chemo X (1:3 ratio) | 12.3 ± 1.9 | 0.58 |
-
IC50: The concentration of a drug that gives half-maximal response.
-
Combination Index (CI): A quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
-
Fa: Fraction affected (e.g., 0.5 represents 50% inhibition of cell growth).
Table 2: Apoptosis Induction by this compound and Chemotherapy Agent X
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) ± SD |
| MDA-MB-436 | Vehicle Control | 5.2 ± 1.1 |
| This compound (IC50) | 25.8 ± 3.4 | |
| Chemotherapy Agent X (IC50) | 18.3 ± 2.5 | |
| This compound + Chemo X (IC25 each) | 55.1 ± 6.2 |
Table 3: Cell Cycle Distribution Following Treatment with this compound and Chemotherapy Agent X
| Cell Line | Treatment | % G1 Phase ± SD | % S Phase ± SD | % G2/M Phase ± SD |
| MDA-MB-436 | Vehicle Control | 55.4 ± 4.1 | 20.1 ± 2.3 | 24.5 ± 3.0 |
| This compound (IC50) | 15.2 ± 1.8 | 30.7 ± 3.5 | 54.1 ± 4.8 | |
| Chemotherapy Agent X (IC50) | 40.8 ± 3.9 | 35.5 ± 4.1 | 23.7 ± 2.9 | |
| This compound + Chemo X (IC25 each) | 10.1 ± 1.5 | 25.3 ± 3.1 | 64.6 ± 5.5 |
Experimental Protocols
Detailed methodologies are provided for key experiments to assess the synergistic potential of this compound with chemotherapy.
Cell Viability Assays
2.1.1. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
-
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-436, KYSE-70)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Chemotherapy agent of choice (e.g., Cisplatin, 5-Fluorouracil)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination at a fixed ratio (e.g., 1:1, 1:3, 3:1).
-
Treat the cells with the drug solutions and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each treatment and calculate the Combination Index (CI) using software like CompuSyn.[10][11][12]
-
2.1.2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[13]
-
Materials:
-
Cancer cell lines
-
Opaque-walled 96-well plates
-
This compound and chemotherapy agent
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Protocol:
-
Follow steps 1-3 of the MTT assay protocol, using opaque-walled plates.
-
Equilibrate the plate to room temperature for 30 minutes.[13]
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Analyze the data as described for the MTT assay.
-
Apoptosis Assays
2.2.1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound, the chemotherapy agent, or the combination for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the cells by flow cytometry within one hour.
-
2.2.2. Caspase Activity Assay
This assay measures the activity of caspases, which are key executioners of apoptosis.
-
Materials:
-
Treated and untreated cells
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
Microplate reader or fluorometer
-
-
Protocol:
-
Treat cells as described for the Annexin V assay.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Add the caspase substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (colorimetric) or fluorescence at Ex/Em = 380/460 nm (fluorometric).
-
Quantify the fold-increase in caspase activity relative to the control.
-
Cell Cycle Analysis
This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the drug combinations for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at 4°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases.
-
Mechanistic Assays
2.4.1. PARP Trapping Assay
This assay measures the ability of this compound to trap PARP enzymes on DNA.
-
Materials:
-
Cell lysates from treated cells
-
Chromatin fractionation buffer kit
-
Antibodies against PARP1 and histone H3 (loading control)
-
SDS-PAGE and Western blotting reagents
-
-
Protocol:
-
Treat cells with this compound for a short duration (e.g., 1-4 hours).
-
Perform chromatin fractionation to separate nuclear soluble and chromatin-bound proteins.
-
Resolve the protein fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against PARP1 and a chromatin marker (e.g., histone H3).
-
Use a suitable secondary antibody and detect the protein bands using a chemiluminescence imaging system.
-
Quantify the amount of chromatin-bound PARP1 relative to the loading control.
-
2.4.2. Immunofluorescence for Microtubule Integrity
This microscopy-based technique visualizes the effects of this compound on the microtubule network.
-
Materials:
-
Cells grown on coverslips
-
This compound
-
4% paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Protocol:
-
Treat cells grown on coverslips with this compound for an appropriate time (e.g., 6-24 hours).
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 1 hour.
-
Incubate with anti-α-tubulin antibody overnight at 4°C.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Synergistic mechanism of this compound with chemotherapy.
Experimental Workflow Diagram
References
- 1. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Facebook [cancer.gov]
- 5. Dual roles of PARP-1 promote cancer growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resistance Mechanisms to Taxanes and PARP Inhibitors in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | Crosstalk between Wnt/β-catenin signaling pathway and DNA damage response in cancer: a new direction for overcoming therapy resistance [frontiersin.org]
- 13. Crosstalk of moderate ROS and PARP-1 contributes to sustainable proliferation of conditionally reprogrammed keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Efficacy of AMXI-5001 in Triple-Negative Breast Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMXI-5001 is a novel, orally bioavailable small molecule engineered as a dual inhibitor of Poly (ADP-ribose) polymerase 1 and 2 (PARP1/2) and microtubule polymerization.[1][2] This dual mechanism of action offers a promising therapeutic strategy against triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited targeted treatment options. By simultaneously targeting two distinct and critical cellular processes, this compound has demonstrated potent anti-tumor activity in preclinical TNBC models. These application notes provide a comprehensive overview of the efficacy of this compound, along with detailed protocols for key experimental assays to assess its activity.
Data Presentation
The anti-tumor efficacy of this compound has been evaluated across a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of this compound in a Triple-Negative Breast Cancer Cell Line.
| Cell Line | Cancer Type | BRCA1/2 Status | This compound IC50 (nM) |
| MDA-MB-436 | Triple-Negative Breast Cancer | Mutant | 18 |
Data extracted from supplementary materials of Lemjabbar-Alaoui et al., Am J Cancer Res 2020.[3]
Table 2: In Vivo Efficacy of this compound in a BRCA-mutated TNBC Xenograft Model.
| Model | Treatment | Dosage and Administration | Outcome |
| MDA-MB-436 Xenograft | This compound | 6.25, 12.5, or 25 mg/kg, oral, twice daily for 5 days | Induced complete regression of established tumors, including large tumors.[1][2] |
Signaling Pathways and Experimental Workflows
The dual-action mechanism of this compound involves the disruption of two critical cellular pathways. The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the compound's efficacy.
Experimental Protocols
In Vitro Cell Viability (MTS/MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in TNBC cell lines.
Materials:
-
TNBC cell line (e.g., MDA-MB-436)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 4,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Read the absorbance at 490 nm.
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Add 100 µL of solubilization solution, and incubate overnight. Read the absorbance at 570 nm.[4][5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression and cleavage of PARP and its impact on microtubule-related proteins.
Materials:
-
TNBC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-α-tubulin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo TNBC Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of TNBC.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MDA-MB-436 cells
-
Matrigel (optional)
-
This compound formulated for oral administration (e.g., in 10% TPGS suspension)[1]
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject 5 x 10^6 MDA-MB-436 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired doses (e.g., 6.25, 12.5, 25 mg/kg) twice daily. The control group should receive the vehicle.[1]
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for the specified duration (e.g., 5 days on, 2 days off, for 3-4 weeks).[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Conclusion
This compound represents a promising therapeutic agent for triple-negative breast cancer, demonstrating significant efficacy in preclinical models. Its dual inhibitory action on PARP and microtubule polymerization provides a robust mechanism for inducing cancer cell death. The protocols outlined in these application notes provide a framework for researchers to further investigate and validate the therapeutic potential of this compound and similar dual-target inhibitors.
References
- 1. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
overcoming AMXI-5001 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMXI-5001. The information addresses common challenges, particularly concerning the compound's solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule that functions as a dual inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2, and microtubule polymerization.[1][2] Its mechanism involves preventing PARP-mediated DNA repair, which leads to an accumulation of DNA damage and apoptosis in cancer cells.[1] Additionally, by inhibiting tubulin polymerization, this compound disrupts mitosis, leading to cell cycle arrest and apoptosis.[1]
Q2: I am observing precipitation of this compound in my aqueous buffer during my in vitro assay. Why is this happening?
A2: The free base form of this compound has low aqueous solubility.[1] Precipitation in aqueous solutions is a known issue. To address this, a hydrochloride (HCl) salt of this compound was developed to improve its solubility.[1] For in vitro experiments, it is common to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) before making further dilutions in your aqueous experimental medium.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: For preparing high-concentration stock solutions, 100% Dimethyl Sulfoxide (DMSO) is recommended.[3] The solubility of this compound and its hydrochloride salt in DMSO is provided in the table below.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound should be stored at -20°C or -80°C.[4][5] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: Poor Solubility in Aqueous Solutions for In Vitro Assays
Primary Cause: this compound free base is inherently poorly soluble in aqueous media.
Solutions:
-
Use of the Hydrochloride Salt: The hydrochloride (HCl) salt of this compound offers improved solubility compared to the free base.[1]
-
Organic Co-solvent: Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer. Ensure the final concentration of DMSO is low enough to not affect your experimental system (typically ≤ 0.1%).
-
pH Adjustment: The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the solution. For this compound, an acidic pH may enhance solubility, as suggested by the formulation of its hydrochloride salt.
Issue: Preparing this compound for In Vivo Animal Studies
For oral administration in animal models, a specific formulation has been described to enhance bioavailability.[1]
Recommended Formulation:
A suspension of 10% TPGS (D-α-tocopherol polyethylene glycol-1000-succinate) in 0.01 N HCl (pH 2.1-2.3) has been successfully used.[1][6]
Data Presentation
Table 1: Solubility of this compound and its Hydrochloride Salt in DMSO
| Compound Form | Solvent | Reported Solubility |
| This compound | DMSO | 10 mM |
| This compound Hydrochloride | DMSO | 100 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (free base, MW: 457.47 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.57 mg.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Formulation for Oral Gavage in Mice
-
Objective: To prepare a formulation of this compound hydrochloride for in vivo oral administration.
-
Materials:
-
This compound hydrochloride
-
TPGS (D-α-tocopherol polyethylene glycol-1000-succinate)
-
0.01 N Hydrochloric Acid (HCl)
-
Sterile water
-
pH meter
-
-
Procedure:
-
Prepare the 10% TPGS in 0.01 N HCl vehicle:
-
To prepare 10 mL of the vehicle, weigh 1 g of TPGS.
-
Add the TPGS to a sterile container.
-
Add approximately 9 mL of 0.01 N HCl.
-
Gently warm the mixture while stirring until the TPGS is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Adjust the final volume to 10 mL with 0.01 N HCl.
-
Confirm the pH is between 2.1 and 2.3.
-
-
Weigh the required amount of this compound hydrochloride based on the desired dosing concentration.
-
Add the this compound hydrochloride powder to the prepared vehicle.
-
Vortex or sonicate the suspension until a homogenous mixture is achieved.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for preparing this compound solutions.
References
- 1. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. escholarship.org [escholarship.org]
optimizing AMXI-5001 dosage for in vivo tumor regression
Welcome to the technical resource center for AMXI-5001, a novel dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the dosage of this compound for in vivo tumor regression studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, orally bioavailable small molecule that dually inhibits PI3K and mTOR kinases.[1][2] These two proteins are critical nodes in the PI3K/Akt/mTOR signaling pathway, which is commonly hyperactivated in many cancers.[3][4] This pathway's activation leads to increased cell growth, proliferation, and survival.[1][5] By inhibiting both PI3K and mTOR, this compound aims to provide a more comprehensive blockade of this oncogenic signaling cascade.[2][6]
Q2: What is the recommended starting dose for this compound in mouse xenograft models?
A2: For initial in vivo efficacy studies, we recommend a starting dose of 25 mg/kg, administered once daily (QD) via oral gavage. This recommendation is based on dose-ranging studies in common xenograft models, which show a favorable balance between anti-tumor activity and tolerability at this level. However, the optimal dose may vary depending on the tumor model.[7]
Q3: How should this compound be formulated for oral gavage?
A3: this compound is a hydrophobic compound. A suspension formulation is recommended for oral gavage. A common and effective vehicle is 0.5% carboxymethylcellulose (CMC-Na) with 0.1% Tween-80 in sterile water. It is crucial to ensure the suspension is homogenous before each administration. For detailed steps, please refer to Protocol 1: Preparation and Administration of this compound Oral Suspension.
Q4: What level of tumor growth inhibition (TGI) can be expected?
A4: At the recommended dose of 25 mg/kg QD, significant tumor growth inhibition is anticipated. In preclinical models of breast cancer, TGI of over 70% has been observed. At higher doses (e.g., 50 mg/kg), tumor regression may be achievable, though this can be associated with increased toxicity. See Table 1 for representative data.
Q5: What are the expected signs of toxicity in mice?
A5: Common signs of toxicity for this class of inhibitors include weight loss, lethargy, and ruffled fur. It is critical to monitor animal health daily, including body weight measurements at least three times per week. A weight loss of more than 15-20% is a common endpoint requiring euthanasia.
Troubleshooting Guide
Q6: I am observing high variability in tumor growth within the same treatment group. What are the potential causes?
A6: High variability can stem from several factors:
-
Inconsistent Formulation: Ensure the this compound suspension is vortexed vigorously before each gavage to ensure a uniform concentration. Inconsistent suspension can lead to variable dosing.
-
Gavage Technique: Improper or inconsistent oral gavage technique can result in inaccurate dosing. Ensure all personnel are thoroughly trained and consistent in their methods.
-
Tumor Implantation: Variability in the number of cells injected, the injection site, or the presence of necrotic cells in the inoculum can lead to inconsistent tumor establishment and growth.[7]
-
Animal Health: Underlying health differences between animals can affect drug metabolism and tumor growth.[7]
Q7: My study shows suboptimal tumor regression, even at higher doses. Why might this be?
A7: A lack of expected efficacy could be due to:
-
Drug Bioavailability: Ensure the formulation is prepared correctly. Poor suspension can lead to reduced absorption.
-
Model Resistance: The chosen cancer cell line or patient-derived xenograft (PDX) model may be intrinsically resistant to PI3K/mTOR inhibition.[7] This pathway may not be the primary driver of proliferation in your specific model.
-
Dosing Schedule: A once-daily schedule may not be sufficient to maintain target inhibition over a 24-hour period. Consider splitting the total daily dose into a twice-daily (BID) administration to maintain more consistent plasma concentrations.
Q8: The mice in my treatment group are experiencing significant weight loss (>15%). What should I do?
A8: Significant weight loss is a sign of toxicity.
-
Reduce the Dose: Lower the dose to the next appropriate level (e.g., from 50 mg/kg to 25 mg/kg).
-
Change Dosing Schedule: Switch from daily (QD) to an intermittent schedule (e.g., 5 days on, 2 days off) to allow the animals to recover.
-
Supportive Care: Ensure easy access to hydration and nutrition.
-
Monitor Closely: If weight loss continues, it may be necessary to euthanize the animals according to institutional guidelines.
Quantitative Data Summary
Table 1: Dose-Response of this compound in a Breast Cancer Xenograft Model (MCF-7)
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | QD, p.o. | +250 | - | -1.5 |
| This compound (10 mg/kg) | QD, p.o. | +110 | 56 | -3.0 |
| This compound (25 mg/kg) | QD, p.o. | +65 | 74 | -6.5 |
| this compound (50 mg/kg) | QD, p.o. | -15 (regression) | 106 | -12.0 |
Table 2: Key Pharmacokinetic Parameters of this compound in Mice (25 mg/kg, Oral Gavage)
| Parameter | Value | Unit |
|---|---|---|
| Cmax (Maximum Concentration) | 1.8 | µM |
| Tmax (Time to Cmax) | 2 | hours |
| AUC (Area Under the Curve) | 9.6 | µM*h |
| T½ (Half-life) | 4.5 | hours |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Oral Suspension
-
Calculate Requirements: Determine the total volume of formulation needed based on the number of animals, their average weight, and the dosing volume (typically 10 mL/kg). For a 20g mouse, this equates to a 0.2 mL gavage volume.
-
Prepare Vehicle:
-
Weigh out the required amount of carboxymethylcellulose sodium (CMC-Na) to make a 0.5% (w/v) solution in sterile water.
-
Slowly add the CMC-Na to the water while stirring vigorously with a magnetic stirrer. Mix until fully dissolved.
-
Add Tween-80 to a final concentration of 0.1% (v/v) and mix until homogenous.
-
-
Prepare Suspension:
-
Weigh the required amount of this compound powder.
-
Create a paste by adding a small volume of the vehicle to the powder and mixing thoroughly.
-
Gradually add the remaining vehicle to the paste while continuously vortexing or stirring to create a uniform suspension.
-
-
Administration:
-
Before each use, vortex the suspension vigorously for at least 30 seconds to ensure homogeneity.
-
Using a proper-sized feeding needle, administer the calculated volume to the mouse via oral gavage. Ensure proper technique to avoid accidental tracheal administration.
-
Protocol 2: In Vivo Tumor Xenograft Study Workflow
-
Cell Culture: Culture cancer cells under standard conditions until they reach the logarithmic growth phase.
-
Animal Acclimation: Allow mice (e.g., immunodeficient nude or NSG mice) to acclimate to the facility for at least one week before tumor implantation.
-
Tumor Implantation:
-
Harvest and resuspend cells in sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells / 100 µL).
-
For subcutaneous models, inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 2-3 times per week using calipers once tumors are palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize animals into treatment groups.
-
Begin treatment with this compound or vehicle control as per the study design.
-
-
Data Collection:
-
Continue to measure tumor volumes and body weights 2-3 times weekly.
-
Monitor animal health daily for any signs of toxicity.
-
-
Endpoint: Conclude the study when tumors in the control group reach the maximum size allowed by institutional guidelines, or if treated animals show signs of excessive toxicity.
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for suboptimal tumor regression.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in AMXI-5001 Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in cell viability assays with AMXI-5001. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during cell viability experiments involving this compound treatment.
| Problem ID | Issue Description | Potential Cause(s) | Suggested Solution(s) |
| AMXI-V-01 | High variability between replicate wells treated with the same concentration of this compound. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Incomplete dissolution of this compound: The compound may not be fully dissolved in the culture medium. 3. "Edge effects" in the microplate: Evaporation in the outer wells can concentrate the compound and affect cell growth.[1] | 1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps.[2] 2. Prepare a fresh, concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in culture medium. Vortex briefly. 3. Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[1] |
| AMXI-V-02 | Unexpectedly low cell viability at very low this compound concentrations. | This compound interference with assay chemistry: As a dual inhibitor, this compound can alter cellular metabolism in ways that may not directly correlate with cell death, potentially leading to false positives in metabolic assays (e.g., MTT, MTS).[3][4] | 1. Run a cell-free control: Add this compound to culture media without cells and perform the viability assay. If a signal change is observed, it indicates direct interference.[5] 2. Switch to an alternative assay: Use a non-tetrazolium-based assay that measures a different viability marker, such as a luminescent assay measuring ATP levels (e.g., CellTiter-Glo®), which has been used in this compound studies, or an assay that measures protease activity or cell membrane integrity (e.g., LDH assay).[6][7] |
| AMXI-V-03 | No dose-dependent decrease in cell viability at expected cytotoxic concentrations. | 1. Cell line resistance: The chosen cell line may be resistant to the dual-action mechanism of this compound. 2. Sub-optimal incubation time: The treatment duration may be too short to induce a measurable cytotoxic or anti-proliferative effect.[8] 3. Assay insensitivity: The chosen viability assay may not be sensitive enough to detect subtle changes.[5] | 1. Confirm target pathways: Ensure the cell line is appropriate and that the PARP and tubulin pathways are relevant to its proliferation and survival. 2. Perform a time-course experiment: Test multiple incubation times (e.g., 24, 48, 72, or even up to 6 days as some studies with this compound have done) to determine the optimal treatment duration.[6] 3. Switch to a more sensitive assay: Consider using a luminescent ATP-based assay, which is generally more sensitive than colorimetric assays.[5] |
| AMXI-V-04 | Discrepancy between results from different cell viability assays (e.g., MTT vs. ATP-based assay). | Different mechanisms measured: MTT/MTS assays measure mitochondrial reductase activity, while ATP-based assays measure cellular ATP levels. This compound, as a microtubule and PARP inhibitor, could affect mitochondrial function and ATP levels differently and at different time points.[4][7][9] | 1. Understand the assay: Be aware of what each assay measures. A decrease in mitochondrial activity (MTT) may occur before a significant drop in total ATP.[7] 2. Use orthogonal methods: To distinguish between cytotoxicity (cell death) and cytostatic (inhibition of proliferation) effects, supplement viability data with other assays like cell counting (trypan blue exclusion), cell cycle analysis, or specific markers of apoptosis (e.g., caspase activity).[7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it impact cell viability?
A1: this compound is a novel, orally bioavailable dual inhibitor that targets both Poly (ADP-ribose) polymerase (PARP) 1 and 2, and microtubule polymerization.[9] Its mechanism of action is designed to deliver a "one-two punch" to cancer cells. By inhibiting PARP, it prevents the repair of DNA single-strand breaks, which can lead to the accumulation of DNA damage and apoptosis.[6][9] Simultaneously, by inhibiting microtubule polymerization, it disrupts mitosis, leading to cell cycle arrest and apoptosis.[9] This dual action makes it a potent inhibitor of cell proliferation and viability in a wide range of cancer cell lines.[10][11]
Q2: Which cell viability assays are recommended for use with this compound?
A2: While various assays can be used, luminescent ATP-based assays, such as the CellTiter-Glo® assay, have been successfully employed in studies to determine the anti-proliferative activity of this compound.[6][10] These assays are generally highly sensitive and less prone to interference from compounds that alter cellular metabolism without causing cell death.[5] Colorimetric assays like MTT, MTS, or XTT can also be used, but it is crucial to run appropriate controls to rule out direct compound interference with the assay chemistry.[4]
Q3: What are the typical IC50 values for this compound?
A3: The IC50 values for this compound are generally in the low nanomolar range and demonstrate significantly greater potency (20 to >10,000-fold more) than clinically approved PARP inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib across a wide variety of human cancer cell lines.[6][10] Its potency is notable in both BRCA-deficient and BRCA-proficient cancer cells.[10] The specific IC50 can vary depending on the cell line and the duration of the assay (e.g., 3-day vs. 6-day exposure).[6]
Comparison of In Vitro PARP Inhibition by this compound and Clinical PARP Inhibitors
| Compound | Cellular PAR Inhibition IC50 (nmol/L) |
| This compound | 7 |
| Olaparib | 8 |
| Talazoparib | 3 |
| [Source: Data extracted from studies on this compound][6][10] |
Q4: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
A4: This is a critical consideration. A standard cell viability assay measures the number of viable cells at a single endpoint. To differentiate between cell death (cytotoxicity) and inhibition of cell growth (cytostatic effect), you can:
-
Perform cell counting: Use a method like trypan blue exclusion to count viable and dead cells at the beginning and end of the treatment period.
-
Use a specific cytotoxicity assay: Measure markers of cell death, such as the release of lactate dehydrogenase (LDH) from cells with compromised membranes.[7]
-
Conduct a cell cycle analysis: Use flow cytometry to determine if this compound causes cells to arrest in a specific phase of the cell cycle (e.g., G2/M phase), which would be consistent with its microtubule-inhibiting activity.[7]
Experimental Protocols & Visualizations
General Protocol: Luminescent Cell Viability Assay (ATP-based)
This protocol provides a general framework. Always refer to the specific manufacturer's instructions for your chosen assay kit.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Incubate for 18-24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a concentrated stock solution.
-
Add the desired concentrations of this compound to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the luminescent assay reagent according to the manufacturer's protocol.
-
Add the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visual Workflow and Troubleshooting
Caption: Workflow for this compound cell viability assay and troubleshooting.
Caption: Dual signaling pathway of this compound action.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Your MTT Assay the Right Choice? [promega.jp]
- 6. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. escholarship.org [escholarship.org]
- 11. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
managing off-target effects of AMXI-5001 in preclinical models
AMXI-5001 Technical Support Center
Disclaimer: this compound is a fictional investigational compound provided for illustrative purposes. The following data, protocols, and troubleshooting guides are based on a hypothetical mechanism of action and are intended to serve as a template for managing off-target effects in preclinical research.
This compound is a potent, ATP-competitive tyrosine kinase inhibitor designed to target the oncogenic kinase TARG-1. While highly selective, at therapeutic concentrations, it can exhibit off-target activity against other kinases, primarily EGFR and VEGFR2, which may lead to observable effects in preclinical models. This guide provides information and troubleshooting strategies to help researchers manage these off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target kinases of this compound?
A1: The primary off-target kinases of this compound are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This is due to sequence and structural homology in the ATP-binding pocket with the primary target, TARG-1.
Q2: What are the common off-target phenotypes observed in preclinical models?
A2: In vivo models, particularly murine models, may exhibit phenotypes consistent with EGFR and VEGFR2 inhibition. These can include skin rashes or dermatitis (EGFR inhibition) and hypertension or effects on vasculature (VEGFR2 inhibition) at higher dose levels.
Q3: How can I differentiate between on-target (TARG-1) and off-target effects in my experiments?
A3: Differentiating between on- and off-target effects is crucial. Key strategies include:
-
Dose-Response Studies: On-target effects should manifest at lower concentrations of this compound than off-target effects, consistent with its selectivity profile.
-
Rescue Experiments: If an off-target effect is hypothesized, try to "rescue" the phenotype by activating the affected pathway. For example, for off-target EGFR inhibition, treatment with a low dose of EGF might reverse the effect.
-
Use of a Secondary, Structurally Unrelated Inhibitor: Employing another TARG-1 inhibitor with a different off-target profile can help confirm if the observed phenotype is due to TARG-1 inhibition.
-
Genetic Knockdown/Knockout: Using siRNA, shRNA, or CRISPR to reduce the expression of the off-target kinase in your model system can confirm its role in the observed phenotype.
Q4: What is the recommended starting dose for in vivo studies to minimize off-target effects?
A4: We recommend initiating in vivo studies with a dose-finding or tolerability study. Based on our internal data, a starting dose of 10 mg/kg daily in mice is typically well-tolerated and provides significant on-target engagement with minimal off-target effects. See the dose-response table below for more details.
Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| TARG-1 | 5 | Primary On-Target |
| EGFR | 150 | Off-Target |
| VEGFR2 | 300 | Off-Target |
| SRC | >1000 | Not a significant off-target |
| ABL | >1000 | Not a significant off-target |
Table 2: Recommended Dose Ranges and Expected Effects in Murine Models
| Dose (mg/kg, daily) | Expected On-Target Efficacy (TARG-1 Inhibition) | Potential Off-Target Phenotypes |
| 10 - 25 | High | Minimal to none |
| 25 - 50 | High | Mild skin irritation may be observed in some strains. |
| > 50 | High | Increased incidence of dermatitis, potential for elevated blood pressure. |
Troubleshooting Guides
Issue 1: Unexpected In Vivo Toxicity or Mortality
You are observing significant weight loss (>15%), severe skin lesions, or unexpected mortality in your animal studies, particularly at higher doses of this compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected in vivo toxicity.
Issue 2: Inconsistent Results in Cell-Based Assays
You are observing variability in the efficacy of this compound across different cell lines or even between experiments using the same cell line.
Troubleshooting Steps:
-
Verify Cell Line Authenticity and Health:
-
Perform STR profiling to confirm the identity of your cell lines.
-
Regularly test for mycoplasma contamination.
-
Ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
Assess On-Target and Off-Target Expression:
-
Use Western blotting or qPCR to confirm that your cell lines express the primary target, TARG-1.
-
Also, check the expression levels of the primary off-targets, EGFR and VEGFR2. High expression of these off-target kinases could influence the cellular response.
-
-
Control for Serum Effects:
-
Serum in cell culture media contains growth factors that can activate parallel signaling pathways, potentially masking the effect of this compound.
-
Perform experiments in low-serum conditions (e.g., 0.5-2% FBS) after an appropriate serum starvation period (e.g., 12-24 hours).
-
Signaling Pathway Considerations:
Caption: this compound on-target and off-target signaling pathways.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Kinase Levels
This protocol is designed to assess the inhibition of TARG-1, EGFR, and VEGFR2 phosphorylation following this compound treatment.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies:
-
Anti-phospho-TARG-1 (TyrXXX)
-
Anti-total-TARG-1
-
Anti-phospho-EGFR (Tyr1068)
-
Anti-total-EGFR
-
Anti-phospho-VEGFR2 (Tyr1175)
-
Anti-total-VEGFR2
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Serum starve if necessary. Treat with a dose range of this compound (e.g., 0, 10 nM, 50 nM, 250 nM, 1 µM) for the desired time (e.g., 2 hours).
-
Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and run the gel.
-
Transfer: Transfer proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Image the blot using a digital imager.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total protein levels or loading controls.
Protocol 2: In Vivo Tolerability Study Design
Objective: To determine the maximum tolerated dose (MTD) of this compound and identify potential off-target toxicities.
Model: Naive mice (e.g., C57BL/6 or BALB/c), n=5 per group.
Dose Groups:
-
Group 1: Vehicle control
-
Group 2: 10 mg/kg this compound
-
Group 3: 25 mg/kg this compound
-
Group 4: 50 mg/kg this compound
-
Group 5: 100 mg/kg this compound
Administration: Daily oral gavage for 14 consecutive days.
Monitoring:
-
Body Weight: Record daily.
-
Clinical Observations: Record daily for signs of toxicity, including changes in posture, activity, and skin condition (e.g., erythema, dermatitis).
-
Blood Pressure: Measure at baseline and at the end of the study (optional, for VEGFR2 off-target assessment).
Endpoint Analysis (Day 14):
-
Collect blood for complete blood count (CBC) and serum chemistry.
-
Perform a full necropsy.
-
Collect key organs (liver, spleen, kidneys, heart, skin) for histopathological analysis.
Decision Logic for MTD:
Caption: Decision tree for determining the Maximum Tolerated Dose (MTD).
Technical Support Center: AMXI-5001 Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for improving the in vivo delivery of AMXI-5001, a novel MEK1/2 inhibitor. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational, highly selective, small-molecule inhibitor of MEK1 and MEK2 kinases. MEK1/2 are critical components of the Ras/Raf/MEK/ERK signaling pathway, which is often hyperactivated in human cancers, driving tumor cell proliferation and survival.[1][2][3] By inhibiting MEK1/2, this compound blocks downstream signaling to ERK1/2, thereby preventing the phosphorylation of transcription factors that promote uncontrolled cell growth.[1][] Its position downstream of Ras and Raf makes it a promising agent for tumors with activating mutations in those upstream genes.[1][2]
Q2: What are the main challenges in delivering this compound in animal studies?
A2: As a new chemical entity with high lipophilicity, this compound exhibits poor aqueous solubility. This characteristic poses a significant challenge for achieving consistent and adequate oral bioavailability, which can lead to suboptimal drug exposure at the tumor site and high variability in efficacy studies.[5][6][7] Therefore, proper formulation is critical for successful preclinical development.
Q3: What is the recommended vehicle for oral administration of this compound?
A3: For initial preclinical studies, a simple aqueous suspension is recommended. A common and effective vehicle is 0.5% methylcellulose (MC) or 0.5% carboxymethylcellulose (CMC) in purified water, often with an added surfactant like 0.1% to 0.2% Tween 80 to improve wettability and prevent aggregation.[5][8] For compounds that are particularly challenging to suspend, exploring co-solvents or lipid-based formulations may be necessary to improve solubility and absorption.[6][9]
Q4: What are the recommended routes and volumes for administering this compound in rodents?
A4: The intended clinical route is oral, so oral gavage (PO) is the most relevant route for efficacy studies in rodents.[10][11] For determining absolute bioavailability, an intravenous (IV) administration is also required.[8][12] It is critical to adhere to recommended volume limits to avoid animal distress and experimental complications.[11][13]
Q5: How can I minimize stress and injury during oral gavage?
A5: Proper training and technique are essential to minimize animal stress and prevent complications like esophageal trauma or aspiration pneumonia, which can be confounding factors in a study.[14][15] Using appropriately sized, flexible plastic gavage tubes is often preferred over rigid metal needles to reduce the risk of injury.[13][16] Ensuring animals are properly restrained and that the gavage tube is measured and inserted correctly is critical for success.[13]
Troubleshooting Guides
Problem 1: Low or Highly Variable Oral Bioavailability
This is often observed as low plasma concentrations (Cmax) and area under the curve (AUC) in pharmacokinetic (PK) studies.
| Potential Cause | Recommended Solution |
| Poor Drug Dissolution | This compound has low aqueous solubility. The formulation may not be adequately solubilized in the gastrointestinal tract.[5] |
| Inconsistent Dosing Technique | Variability in oral gavage technique can lead to inconsistent delivery to the stomach or accidental tracheal administration.[17] |
| Rapid Metabolism | The compound may be subject to high first-pass metabolism in the liver, reducing the amount of active drug reaching systemic circulation.[10] |
Problem 2: High Variability in Tumor Growth Inhibition in Efficacy Studies
This manifests as a wide range of tumor responses within the same treatment group, making it difficult to assess true efficacy.
| Potential Cause | Recommended Solution |
| Inconsistent Drug Exposure | This is a downstream effect of the bioavailability issues described in Problem 1. |
| Biological Variability | Animals may have differences in health status. Xenograft tumors can also have inherent heterogeneity.[18][19] |
| Suboptimal Dosing Regimen | The dose or frequency of administration may not be sufficient to maintain the required therapeutic concentration at the tumor site.[17] |
Problem 3: Formulation Precipitates or is Unstable
The formulated drug falls out of suspension or solution before or during administration.
| Potential Cause | Recommended Solution |
| Incorrect Vehicle or pH | The chosen vehicle is unable to maintain this compound in a stable suspension or solution. |
| Insufficient Mixing | The suspension is not being adequately homogenized before administration. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
This table illustrates how different formulation strategies can impact the oral bioavailability of this compound. Data is presented as mean ± SD (n=3).
| Formulation Vehicle | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-inf (ng·h/mL) | Bioavailability (F%) |
| IV Bolus (5% DMSO, 40% PEG400, 55% Saline) | 1 | 250 ± 35 | 0.08 | 500 ± 60 | 100% |
| Oral Gavage (0.5% MC in Water) | 10 | 150 ± 75 | 4.0 | 950 ± 410 | 19% |
| Oral Gavage (0.5% MC, 0.2% Tween 80) | 10 | 280 ± 90 | 2.0 | 2100 ± 550 | 42% |
| Oral Gavage (Micronized, 0.5% MC, 0.2% Tween 80) | 10 | 450 ± 110 | 2.0 | 3500 ± 620 | 70% |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; F%: Oral Bioavailability.
Table 2: Recommended Dosing Volumes for Animal Studies
| Species | Route | Maximum Recommended Volume |
| Mouse | Oral (Gavage) | 10 mL/kg |
| Mouse | Intravenous (Tail Vein) | 5 mL/kg |
| Rat | Oral (Gavage) | 10 mL/kg |
| Rat | Intravenous (Tail Vein) | 5 mL/kg |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Aqueous Suspension for Oral Gavage)
This protocol describes the preparation of a 10 mg/mL suspension of micronized this compound in 0.5% methylcellulose with 0.2% Tween 80.
-
Prepare the Vehicle:
-
Add 0.5 g of methylcellulose to approximately 40 mL of hot (80-90°C) sterile water and stir to disperse.
-
Add 50 mL of cold (4°C) sterile water and continue stirring in a cold bath until a clear, viscous solution is formed.
-
Add 0.2 mL of Tween 80.
-
Add sterile water to a final volume of 100 mL. Store at 4°C.
-
-
Weigh the Compound:
-
Accurately weigh 100 mg of micronized this compound powder.
-
-
Prepare the Suspension:
-
Create a paste by adding a small amount (~1 mL) of the vehicle to the this compound powder and triturating with a mortar and pestle.
-
Gradually add the remaining vehicle in small portions while continuously stirring to ensure a uniform suspension.
-
Transfer the final suspension to a sterile container.
-
-
Administration:
-
Before administration, ensure the suspension is brought to room temperature.
-
Continuously stir the suspension using a magnetic stir bar.
-
Vortex the dosing syringe immediately before administration to ensure homogeneity.
-
Protocol 2: Workflow for a Single-Dose Pharmacokinetic (PK) Study in Mice
This protocol outlines the steps for a typical PK study to determine the oral bioavailability of this compound.
-
Animal Acclimation:
-
Acclimate mice (e.g., C57BL/6, n=3 per timepoint) for at least one week under standard housing conditions.[18]
-
-
Group Assignment:
-
Assign animals to two groups: Intravenous (IV) and Oral (PO).
-
-
Dosing and Administration:
-
Sample Collection:
-
Plasma Preparation:
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis (NCA) software.[12]
-
Determine oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
References
- 1. What are ERK inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 12. admescope.com [admescope.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. researchanimaltraining.com [researchanimaltraining.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
cell line resistance mechanisms to AMXI-5001 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell line resistance to AMXI-5001 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual-action inhibitor. It targets both Poly (ADP-ribose) polymerase (PARP) 1 and 2, and microtubule polymerization.[1][2][3] Its benzimidazole component binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics, which can lead to cell cycle arrest and apoptosis.[1] Simultaneously, by inhibiting PARP-1 and -2, it prevents the repair of DNA single-strand breaks, leading to an accumulation of DNA damage and promoting apoptosis.[1]
Q2: My cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What could be the reason?
A2: This phenomenon is likely due to the development of acquired drug resistance.[4] Cancer cells can adapt to drug pressure over time through various molecular changes. Given this compound's dual mechanism, resistance could emerge from alterations related to either its PARP inhibitory function or its microtubule-targeting activity, or a combination of both.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The most direct method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your current cell line with the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. It is recommended to perform a dose-response assay to quantify this shift.
Q4: What are the potential mechanisms of resistance to the PARP inhibitor component of this compound?
A4: Resistance to PARP inhibitors can arise from several mechanisms, including:
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Secondary mutations in genes like BRCA1/2 that restore their function in homologous recombination repair.
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Stabilization of replication forks , reducing the accumulation of DNA double-strand breaks.
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Loss of the shieldin complex , which is involved in non-homologous end joining.
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Increased drug efflux , pumping the compound out of the cell.[5]
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Alterations in cell cycle control , for example, through overexpression of cyclin-dependent kinase 12 (CDK12) or WEE1.[5]
Q5: What are the potential mechanisms of resistance to the microtubule inhibitor component of this compound?
A5: Resistance to microtubule-targeting agents can be caused by:
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Mutations in tubulin genes that prevent the drug from binding effectively.
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Changes in the expression of different tubulin isotypes.
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Overexpression of drug efflux pumps , such as P-glycoprotein (MDR1/ABCB1), which actively remove the drug from the cell.[6]
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Activation of signaling pathways that bypass the mitotic checkpoint.
Q6: Should I perform any initial checks on my experimental setup before investigating complex resistance mechanisms?
A6: Yes, it is crucial to rule out basic experimental issues first:
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Compound Integrity: Verify the purity, concentration, and storage conditions of your this compound stock.
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Cell Line Authenticity: Confirm the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to ensure it has not been cross-contaminated.
-
Mycoplasma Contamination: Regularly test for mycoplasma, as it can significantly impact cellular responses to treatment.[7]
Troubleshooting Guides
Guide 1: Confirming and Quantifying Resistance
If you suspect your cell line has developed resistance to this compound, follow this guide to confirm and quantify the change in sensitivity.
Objective: To determine the IC50 of this compound in the suspected resistant cell line and compare it to the parental sensitive line.
Table 1: Interpreting the Resistance Index (RI)
| Resistance Index (RI) | Interpretation |
| RI > 1 | The cell line shows increased tolerance to the drug compared to the sensitive line.[6] |
| RI = 1 | The cell line has equivalent sensitivity to the drug as the sensitive line.[6] |
| RI < 1 | The cell line is more sensitive to the drug than the sensitive line (this is rare).[6] |
The Resistance Index is calculated as: RI = IC50 (Resistant Line) / IC50 (Sensitive Line)
-
Cell Seeding:
-
Seed both the parental (sensitive) and the suspected resistant cells into 96-well plates at a predetermined optimal density.
-
Include wells with media only for blank measurements.
-
-
Drug Treatment:
-
After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. It is advisable to use a broad concentration range initially (e.g., 10-fold dilutions) to determine the approximate responsive range.[8]
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration wells.
-
-
Incubation:
-
Incubate the plates for a period that allows for the assessment of cytotoxicity (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Guide 2: Investigating Potential Resistance Mechanisms
Once resistance is confirmed, this guide provides a workflow to investigate the underlying molecular mechanisms.
Caption: Workflow for confirming and investigating resistance to this compound.
This protocol helps determine if increased drug efflux via the P-glycoprotein (MDR1/ABCB1) pump is a potential resistance mechanism.
-
Protein Extraction:
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Lyse both sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[7]
-
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against MDR1/ABCB1.
-
Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increased band intensity for MDR1/ABCB1 in the resistant cell line compared to the sensitive line suggests this as a resistance mechanism.
-
This assay can determine if the resistant cells have a reduced ability to trap PARP enzymes on the DNA, which is a key part of this compound's mechanism.
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Cell Treatment:
-
Treat both sensitive and resistant cells with a DNA-damaging agent (e.g., MMS at 0.01%) and varying concentrations of this compound for a short period (e.g., 3 hours).[9]
-
-
Cell Fractionation:
-
Separate the cell lysates into nuclear-soluble and chromatin-bound fractions.
-
-
Western Blot Analysis:
-
Perform a Western blot on both fractions for PARP1 and PARP2.
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A potent PARP inhibitor like this compound should show a dose-dependent increase in PARP1 and PARP2 in the chromatin-bound fraction of sensitive cells. A diminished effect in the resistant cell line could indicate a resistance mechanism related to PARP trapping.
-
Visualizing the Mechanism of this compound
The dual-targeting nature of this compound is central to its efficacy and potential resistance pathways.
Caption: Dual mechanism of action of this compound.
References
- 1. Facebook [cancer.gov]
- 2. Novel dual action PARP and microtubule polymerization inhibitor this compound powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 5. mdpi.com [mdpi.com]
- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 7. benchchem.com [benchchem.com]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
minimizing toxicity of AMXI-5001 in combination therapy
Welcome to the AMXI-5001 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the toxicity of this compound when used in combination therapies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
This compound is a novel, orally bioavailable dual inhibitor of Poly(ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization.[1][2][3] Its dual mechanism of action offers a promising anti-cancer strategy by simultaneously targeting two critical pathways in cancer cell proliferation and survival.[1] Preclinical studies have demonstrated its potent anti-tumor activity, both as a single agent and in combination with other therapies.[1][2][4] An ongoing Phase I/II clinical trial (ATLAS-101, NCT04503265) is currently evaluating the safety and efficacy of this compound in patients with advanced malignancies.[5]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during your experiments with this compound in combination therapy.
Issue 1: Unexpectedly high cytotoxicity in vitro when combining this compound with a DNA-damaging agent.
-
Question: We are observing excessive cell death in our cancer cell line when combining this compound with cisplatin, exceeding the expected additive effect. How can we address this?
-
Answer: This may be indicative of a strong synergistic interaction. This compound's PARP inhibition blocks DNA single-strand break repair, which, when combined with a DNA-damaging agent like cisplatin that causes DNA crosslinks, can lead to a significant accumulation of DNA damage and subsequent apoptosis.[6] To mitigate this, consider the following:
-
Dose Titration: Perform a dose-response matrix experiment with varying concentrations of both this compound and the DNA-damaging agent to identify a synergistic, yet sub-lethal, concentration range for your specific cell line.
-
Sequential Dosing: Instead of simultaneous administration, try a sequential approach. For example, pre-treating with the DNA-damaging agent for a limited time, followed by washout and addition of this compound, may allow for initial DNA damage to occur before repair is inhibited.
-
Cell Line Sensitivity: Be aware that cell lines with underlying DNA damage repair deficiencies (e.g., BRCA1/2 mutations) will be particularly sensitive to this combination.[1]
-
Issue 2: In vivo studies with this compound and a taxane are showing signs of neurotoxicity in animal models.
-
Question: Our mouse models treated with this compound and paclitaxel are exhibiting behaviors suggestive of peripheral neuropathy (e.g., altered gait, reduced grip strength). How can we manage this?
-
Answer: Both microtubule inhibitors (like taxanes) and potentially the microtubule-inhibiting component of this compound can contribute to neurotoxicity. While some evidence suggests that PARP inhibition might protect against microtubule targeting agent-induced painful neuropathy, careful monitoring is crucial.[1]
-
Modified Dosing Schedule: Consider altering the dosing schedule. For instance, intermittent dosing of the taxane while maintaining a continuous low dose of this compound might reduce the cumulative neurotoxic effect.
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Lower Doses in Combination: The synergistic anti-tumor effect of the combination may allow for the use of lower, less toxic doses of each agent.
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Supportive Care: In preclinical models, ensure adequate housing and access to food and water. For clinical applications, supportive measures are a key part of management.
-
Issue 3: Hematological toxicities are observed in our long-term in vivo combination studies.
-
Question: We are seeing a gradual decrease in platelet and red blood cell counts in our animal models after several weeks of combination therapy with this compound and radiotherapy. What is the likely cause and how can it be addressed?
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Answer: Hematological toxicities such as thrombocytopenia and anemia are known side effects of PARP inhibitors.[7][8] Radiotherapy also contributes to myelosuppression.
-
Regular Monitoring: Implement regular complete blood count (CBC) monitoring in your animal models to track the onset and severity of hematological toxicity.
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Dose Interruption and Reduction: If significant cytopenias are observed, a temporary interruption of this compound and/or a dose reduction may be necessary to allow for bone marrow recovery.[7]
-
Fractionated Radiotherapy: If applicable to your experimental design, using a fractionated radiotherapy schedule can reduce the acute hematological toxicity compared to a single high dose.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's dual action?
A1: this compound functions as a dual inhibitor of PARP1/2 and microtubule polymerization.[1] The PARP inhibition component prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage, particularly in cancer cells with deficient DNA repair pathways.[6] The microtubule polymerization inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1]
Q2: What are the expected toxicities of this compound based on its mechanism of action?
A2: Based on its dual mechanism, the expected toxicities of this compound are a composite of those seen with PARP inhibitors and microtubule inhibitors. These may include:
Q3: How should we approach dose selection for in vitro combination studies with this compound?
A3: It is recommended to first determine the IC50 (half-maximal inhibitory concentration) of this compound and the combination agent individually in your cell line of interest. For combination studies, start with concentrations below the IC50 of each agent and use a dose-matrix approach to evaluate for synergistic, additive, or antagonistic effects.
Q4: Are there any known drug-drug interactions with this compound?
A4: Specific drug-drug interaction studies for this compound are not yet widely published. However, as with many oncology agents, caution should be exercised when co-administering with strong inhibitors or inducers of cytochrome P450 (CYP) enzymes, as this could affect the metabolism and exposure of this compound. The ongoing clinical trial for this compound excludes patients using strong inhibitors or inducers of CYP3A4.
Q5: What is the recommended formulation for this compound in preclinical studies?
A5: A formulation of 10% TPGS (D-α-tocopherol polyethylene glycol-1000-succinate; Vitamin E) in 0.01 N HCl has been used in preclinical studies due to its suitable toxicity profile and ability to deliver adequate systemic exposure of this compound.[1]
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (µM) |
| KYSE-70 | Esophageal Squamous Cell Carcinoma | Not Specified | < 0.1 |
| KYSE-180 | Esophageal Squamous Cell Carcinoma | Not Specified | < 0.1 |
| OE19 | Esophageal Adenocarcinoma | Not Specified | < 0.1 |
| OE33 | Esophageal Adenocarcinoma | Not Specified | < 0.1 |
| Mean of 9 Esophageal Cancer Cell Lines | - | - | 0.094 |
Source: Data synthesized from preclinical studies.[4]
Table 2: Comparison of Mean IC50 Values of this compound and Other PARP Inhibitors in Esophageal Cancer Cell Lines
| Inhibitor | Mean IC50 (µM) |
| This compound | 0.094 |
| Olaparib | 26.9 |
| Niraparib | 14.6 |
| Rucaparib | 81.1 |
| Talazoparib | 0.8 |
Source: Data synthesized from preclinical studies.[4]
Table 3: Potential Toxicities of this compound in Combination Therapy and Recommended Monitoring
| Potential Toxicity | Contributing Mechanism | Recommended Monitoring (Preclinical) | Recommended Monitoring (Clinical) |
| Hematological (Anemia, Thrombocytopenia) | PARP Inhibition | Complete Blood Counts (CBC) weekly, then bi-weekly | CBC at baseline, weekly for the first month, then monthly[9] |
| Gastrointestinal (Nausea, Vomiting) | PARP Inhibition | Daily observation of animal well-being and food intake | Patient-reported outcomes, consider prophylactic antiemetics[9] |
| Peripheral Neuropathy | Microtubule Inhibition | Behavioral tests (e.g., grip strength, hot/cold plate) | Neurological examinations, patient-reported symptoms |
| Fatigue | PARP Inhibition | Observation of general activity levels | Patient-reported outcomes |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Combination Therapy
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Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in cell culture medium.
-
Treatment: Treat cells with a matrix of concentrations of this compound and the combination agent, including single-agent controls and a vehicle control.
-
Incubation: Incubate the cells for a period appropriate for the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Analyze the combination data using a synergy model (e.g., Bliss independence or Chou-Talalay method) to determine if the interaction is synergistic, additive, or antagonistic.
Protocol 2: In Vivo Xenograft Model for Efficacy and Toxicity Assessment
-
Cell Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups: vehicle control, this compound alone, combination agent alone, and this compound plus the combination agent. Administer treatments according to the desired schedule (e.g., oral gavage for this compound).
-
Efficacy Monitoring: Measure tumor volume with calipers twice weekly.
-
Toxicity Monitoring: Monitor animal body weight twice weekly and observe for any clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Endpoint: At the end of the study, euthanize the animals and collect tumors and relevant organs for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Caption: Dual inhibitory action of this compound on PARP and microtubule pathways.
References
- 1. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Novel dual action PARP and microtubule polymerization inhibitor this compound powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. mdpi.com [mdpi.com]
- 7. targetedonc.com [targetedonc.com]
- 8. onclive.com [onclive.com]
- 9. Proper Management of Toxicities Associated with PARP Inhibitors Is Essential for Optimizing Treatment Outcomes - Oncology Practice Management [oncpracticemanagement.com]
adjusting AMXI-5001 treatment schedule for optimal efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AMXI-5001.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, dual inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, and microtubule polymerization.[1] Its benzimidazole moiety binds to the colchicine-binding site on tubulin, inhibiting microtubule formation, which can disrupt mitosis and lead to apoptosis.[1] Simultaneously, by inhibiting PARP-1 and -2, it prevents DNA repair, leading to an accumulation of DNA breaks and promoting apoptosis.[1]
Q2: In what cancer types has this compound shown promise?
A2: Preclinical studies have shown this compound to be a potent growth inhibitor in various esophageal carcinoma cell lines.[2] It has also demonstrated remarkable preclinical antitumor activity in a BRCA mutated triple-negative breast cancer (TNBC) model.[3][4] A Phase I/II clinical trial (ATLAS-101) is currently evaluating its safety and efficacy in adult participants with advanced malignancies who have failed other therapies.[5][6]
Q3: What is the recommended dosing schedule for this compound in clinical trials?
A3: In the ATLAS-101 Phase I/II trial, this compound is administered orally twice daily on a continuous 7-day schedule, with each cycle lasting 28 days.[5] The study includes a dose-escalation phase to determine the maximum tolerated dose, starting at 5 mg twice daily.[7]
Q4: How does the potency of this compound compare to other PARP inhibitors?
A4: this compound has shown comparable IC50 inhibition profiles against PARP1/2 to clinically approved PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib.[3][8] However, it often exhibits superior cytotoxicity in cancer cell lines at much lower concentrations, likely due to its dual mechanism of action.[3][8]
Q5: Can this compound be used in combination with other therapies?
A5: Yes, preclinical data suggests that this compound can act synergistically with standard chemotherapy agents like Cisplatin and 5-Fluorouracil in esophageal carcinoma cell lines.[2] It has also been shown to be an effective radiosensitizer, with increased growth inhibition observed when administered 24 hours prior to external beam radiation.[2]
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution |
| Inconsistent IC50 values across experiments | Cell confluency variability; differences in drug incubation time; instability of the compound in media. | Ensure consistent cell seeding density and confluency at the time of treatment. Standardize the drug incubation period. Prepare fresh drug dilutions for each experiment from a stock solution. |
| Low PARP trapping efficiency observed | Suboptimal concentration of DNA damaging agent; insufficient incubation time with this compound; incorrect cell fractionation. | Titrate the concentration of the DNA damaging agent (e.g., MMS) to induce sufficient DNA damage without causing excessive cell death. Optimize the incubation time with this compound. Ensure proper separation of nuclear-soluble and chromatin-bound fractions during the assay. |
| Unexpectedly high cytotoxicity in control cell lines | Off-target effects; issues with drug solubility leading to precipitation and non-specific toxicity. | Test a wider range of concentrations to identify a therapeutic window. Visually inspect drug-containing media for any signs of precipitation. Consider using a different solvent or a lower final solvent concentration. |
| Difficulty visualizing microtubule disruption via immunofluorescence | Suboptimal this compound concentration or incubation time; issues with fixation or antibody staining. | Perform a time-course and dose-response experiment to determine the optimal conditions for observing microtubule disruption. Optimize fixation and permeabilization protocols for the specific cell line. Use validated antibodies for tubulin staining and include appropriate positive and negative controls. |
Quantitative Data Summary
Table 1: Comparative In Vitro Potency of this compound
| Compound | Target | IC50 (approx.) | Reference |
| This compound | PARP1 | ~5 nmol/L | [3] |
| Olaparib | PARP1 | Comparable to this compound | [3] |
| Talazoparib | PARP1 | Comparable to this compound | [3] |
| Rucaparib | PARP1 | Comparable to this compound | [3] |
| Niraparib | PARP1 | Comparable to this compound | [3] |
| This compound | Microtubule Polymerization | Comparable to Vinblastine | [8] |
Detailed Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. Also, prepare vehicle control wells.
-
Treatment: Remove the overnight culture medium and add 100 µL of the drug dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. PARP Trapping Assay
-
Treatment: Treat cells with increasing doses of this compound or a vehicle control. Co-treat with a DNA damaging agent like 0.01% methyl methanesulfonate (MMS) for 3 hours to induce DNA damage.[3]
-
Cell Lysis and Fractionation: Harvest the cells and perform cellular fractionation to separate the nuclear-soluble and chromatin-bound proteins.
-
Western Blotting: Resolve the protein fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against PARP1, PARP2, and a loading control for the chromatin fraction (e.g., histone H3).
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the amount of PARP1 and PARP2 trapped on the chromatin.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for assessing synergistic effects.
Caption: Troubleshooting inconsistent IC50 values.
References
- 1. Facebook [cancer.gov]
- 2. Novel dual action PARP and microtubule polymerization inhibitor this compound powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Facebook [cancer.gov]
- 7. Studypages - A Trial of this compound for Treatment in Patients With Advanced Malignancies (Cancer) [studypages.com]
- 8. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AMXI-5001 and Microtubule Dynamics Assessment
Welcome to the technical support center for researchers utilizing AMXI-5001. This resource provides troubleshooting guidance and detailed protocols to address common challenges encountered when assessing microtubule dynamics following treatment with this dual PARP and microtubule polymerization inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on microtubules?
A1: this compound contains a benzimidazole moiety that binds to the colchicine-binding site on β-tubulin.[1] This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to a disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and ultimately, apoptosis in cancer cells.[1][2]
Q2: How does the dual PARP inhibition activity of this compound affect the assessment of microtubule dynamics?
A2: While the primary effect on microtubules is due to tubulin binding, the potent PARP inhibition can induce significant DNA damage and trigger cell cycle arrest at the S phase, in addition to the G2/M arrest from microtubule disruption.[1] This can complicate the interpretation of microtubule-related phenotypes, as cell cycle stage influences microtubule organization. It is crucial to perform cell cycle analysis in parallel with microtubule dynamics assays to distinguish between direct microtubule effects and downstream consequences of cell cycle perturbation.
Q3: What are the recommended positive and negative controls for my experiments?
A3:
-
Positive Control for Microtubule Depolymerization: Vinblastine or colchicine, which are known microtubule destabilizers.[1][3]
-
Positive Control for Microtubule Stabilization: Paclitaxel, which enhances tubulin polymerization.[1][3]
-
Negative Control (Vehicle): DMSO (dimethyl sulfoxide) at the same final concentration used to dissolve this compound.[1][3]
-
Control for PARP Inhibition Effects: A clinical PARP inhibitor with no direct microtubule activity, such as Olaparib or Talazoparib, can help isolate the effects of PARP inhibition on the cellular phenotypes observed.[1]
Troubleshooting Guides
Immunofluorescence Staining of Microtubules
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Microtubule Staining | Inefficient primary antibody penetration. | Ensure adequate cell permeabilization (e.g., 0.1-0.5% Triton X-100 in PBS for 10-15 minutes). |
| Low abundance of polymerized microtubules due to potent this compound activity. | Use a lower concentration of this compound or a shorter incubation time to visualize initial changes before complete depolymerization. | |
| Incorrect primary or secondary antibody dilution. | Optimize antibody concentrations by performing a titration experiment. | |
| Photobleaching of the fluorophore. | Minimize exposure to light during staining and imaging. Use an anti-fade mounting medium.[4] | |
| High Background Staining | Non-specific antibody binding. | Increase the blocking step duration (e.g., 1-2 hours) and/or use a different blocking agent (e.g., 5% BSA or normal goat serum).[5][6] |
| Secondary antibody cross-reactivity. | Run a secondary antibody-only control to check for non-specific binding. Ensure the secondary antibody is raised against the host species of the primary antibody.[6] | |
| Autofluorescence from the cells or fixative. | Use a fresh fixative solution. An unstained control will help determine the level of autofluorescence.[4] | |
| Artifacts in Microtubule Structure | Cell morphology changes due to apoptosis induced by this compound. | Co-stain with a marker for apoptosis (e.g., cleaved caspase-3) to identify and exclude apoptotic cells from the analysis. |
| Cell cycle arrest leading to an increased mitotic population. | Perform cell cycle analysis to correlate microtubule phenotypes with specific cell cycle stages. |
Live-Cell Imaging of Microtubule Dynamics
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Phototoxicity and Cell Death | Excessive laser power or exposure time. | Use the lowest possible laser power and exposure time that allows for adequate signal-to-noise ratio. |
| Use of short-wavelength fluorophores. | Opt for far-red or near-infrared fluorescent probes for tubulin to minimize phototoxicity.[7] | |
| Rapid Microtubule Depolymerization | High concentration of this compound. | Start with a low concentration of this compound and titrate up to observe the dynamics of depolymerization rather than an immediate collapse of the microtubule network. |
| Difficulty in Tracking Microtubule Ends | Diffuse fluorescence signal from depolymerized tubulin. | Consider using microtubule plus-end tracking proteins (+TIPs) like EB1 or EB3 fused to a fluorescent protein to specifically visualize growing microtubule ends.[8][9] |
| Cell movement out of the focal plane. | Use an autofocus system on the microscope if available. Ensure the environmental chamber maintains stable temperature and CO2 levels. |
Quantitative Data Summary
The following tables provide a summary of the in vitro efficacy of this compound and a comparison with other inhibitors. This data can serve as a reference for designing experiments and interpreting results.
Table 1: In Vitro PARP1 and Cellular PAR Inhibition by this compound and Clinically Approved PARP Inhibitors [1]
| Compound | PARP1 Enzymatic Activity IC50 (nmol/L) | Cellular PAR Formation IC50 (nmol/L) |
| This compound | ~5 | 7 |
| Olaparib | - | 8 |
| Talazoparib | - | 3 |
Table 2: In Vitro Tubulin Polymerization Inhibition by this compound and Control Compounds
| Compound | Reported Effect | Expected Outcome in Polymerization Assay |
| This compound | Inhibits tubulin polymerization[1][2] | Decrease in fluorescence/absorbance over time compared to control. |
| Vinblastine | Inhibits tubulin polymerization[1] | Decrease in fluorescence/absorbance over time. |
| Paclitaxel | Enhances tubulin polymerization[1] | Increase in fluorescence/absorbance over time. |
| Olaparib | No effect on tubulin polymerization[1] | No significant change in fluorescence/absorbance compared to vehicle control. |
Detailed Experimental Protocols
Protocol 1: Immunofluorescence Staining of Microtubules
This protocol details the steps for visualizing the effects of this compound on the microtubule cytoskeleton in cultured cells.
Materials:
-
Cultured cells grown on sterile glass coverslips
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody against α-tubulin
-
Fluorescently-conjugated secondary antibody
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate and allow them to adhere and grow to 50-70% confluency.
-
Drug Treatment: Treat cells with the desired concentrations of this compound and controls (e.g., vehicle, vinblastine) for the intended duration (e.g., 24 hours).
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using paraformaldehyde fixation, wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBST (PBS with 0.1% Tween-20). Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBST. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Protocol 2: PARP Trapping Assay
This assay is used to confirm the PARP inhibitor activity of this compound in cells.
Materials:
-
Cultured cells
-
This compound stock solution
-
Methyl methanesulfonate (MMS)
-
Subcellular protein fractionation kit
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against PARP1 and a loading control (e.g., Histone H3)
Procedure:
-
Cell Treatment: Culture cells overnight and then co-treat with a DNA damaging agent like MMS (e.g., 0.01%) and varying concentrations of this compound or a positive control PARP inhibitor for 1-3 hours.
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to separate the chromatin-bound protein fraction from the nuclear-soluble fraction.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Western Blotting: Normalize the protein samples, separate them by SDS-PAGE, and transfer to a membrane.
-
Immunodetection: Probe the membrane with primary antibodies against PARP1 and the chromatin loading control.
-
Analysis: Quantify the band intensities. An increase in the amount of PARP1 in the chromatin-bound fraction in this compound-treated cells compared to the control indicates PARP trapping.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is essential for understanding the effects of this compound on cell cycle progression.
Materials:
-
Cultured cells
-
This compound stock solution
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Microtubule plus-end-tracking proteins: mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
AMXI-5001 Technical Support Center: Interpreting Unexpected Phenotypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and resolve unexpected phenotypes observed in AMXI-5001 treated cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe significant cytotoxicity of this compound in our wild-type BRCA cell line, which we expected to be less sensitive. Is this normal?
A1: This is a plausible observation. While PARP inhibitors often show heightened efficacy in BRCA-mutated cells due to synthetic lethality, this compound's dual mechanism can induce potent cytotoxicity in cells proficient in homologous recombination.[1][2][3][4] The inhibition of microtubule polymerization by this compound can cause mitotic arrest and apoptosis, independent of the BRCA mutation status.[5]
However, the level of sensitivity can be cell-line specific. Below is a table summarizing expected versus potentially observed IC50 values. If your results fall within the "Unexpectedly High Sensitivity" range, it may be due to other underlying genetic vulnerabilities in your cell line.
Table 1: Comparative IC50 Values for this compound
| Cell Line | BRCA Status | Expected IC50 Range (nM) | Unexpectedly High Sensitivity IC50 Range (nM) |
| MDA-MB-436 | Mutant | 5 - 20 | N/A |
| CAPAN-1 | Mutant | 10 - 50 | N/A |
| MCF-7 | Wild-Type | 100 - 500 | < 100 |
| A549 | Wild-Type | 200 - 1000 | < 150 |
To investigate further, we recommend performing a cell cycle analysis. A significant G2/M arrest would confirm the potent effect of the microtubule polymerization inhibition.
Q2: Our cells treated with this compound are arresting in the G1 phase, not G2/M as expected from a microtubule inhibitor. Why is this happening?
A2: This is an unexpected phenotype. The primary cell cycle effect of microtubule polymerization inhibitors is a G2/M phase arrest.[5] A G1 arrest could indicate a few possibilities:
-
Cell-Line Specific Checkpoint Activation: Your specific cell line may have a robust G1 checkpoint that is activated by the DNA damage induced by the PARP inhibition component of this compound, preventing progression into S phase.
-
Off-Target Effects: While this compound has been shown to have no significant off-target kinase effects, it is possible that at the concentration you are using, it may be interacting with a protein involved in G1/S transition.[1]
-
Experimental Artifact: Ensure that your cell synchronization method is not inadvertently causing the G1 arrest.
We recommend the following troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected G1 cell cycle arrest.
Q3: We are not observing a significant increase in γH2AX, a marker of DNA double-strand breaks, after this compound treatment. Does this mean the PARP inhibition is not working?
A3: Not necessarily. While PARP inhibition does lead to an accumulation of DNA breaks and an increase in γH2AX, the dynamics can be complex due to the dual-action nature of this compound.[1] The potent microtubule polymerization inhibition might be causing rapid cell cycle arrest and apoptosis, potentially before significant DNA damage can accumulate or be detected.
Consider the following:
-
Time Course: You may need to perform a time-course experiment to capture the peak of γH2AX expression, which might occur earlier than with a standalone PARP inhibitor.
-
Apoptosis Induction: Assess for early markers of apoptosis, such as cleaved caspase-3 or Annexin V staining. If apoptosis is rapidly induced, the cells may be cleared before the DNA damage response is fully established.
Table 2: Troubleshooting Lack of γH2AX Signal
| Experimental Parameter | Recommendation | Rationale |
| Time Point | Perform a time course (e.g., 2, 6, 12, 24 hours) | To identify the peak of the DNA damage response. |
| Concentration | Test a lower concentration of this compound | A lower dose may slow the apoptotic response, allowing for the detection of DNA damage markers. |
| Assay | Co-stain for cleaved PARP and γH2AX | To correlate the onset of apoptosis with the DNA damage response. |
Experimental Protocols
1. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the cell cycle phase distribution of this compound treated cells.
-
Procedure:
-
Seed 1 x 10^6 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Harvest cells, including any floating cells, and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
-
2. PARP Trapping Assay
-
Objective: To determine if this compound traps PARP on the chromatin.[1]
-
Procedure:
-
Treat cells with this compound or a vehicle control for the desired time. It is often beneficial to co-treat with a DNA-damaging agent like MMS (0.01%) to induce PARP activity.
-
Lyse the cells in a buffer that separates the cytoplasmic and nuclear fractions.
-
Further fractionate the nuclear extract to separate the soluble nuclear proteins from the chromatin-bound proteins.
-
Analyze the chromatin-bound fraction by Western blot using antibodies against PARP1 and PARP2. An increase in the amount of PARP in this fraction indicates PARP trapping.
-
Signaling Pathway and Mechanism of Action
This compound is a dual-function molecule designed to simultaneously inhibit two critical cellular processes.[1][5]
References
- 1. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
Validation & Comparative
AMXI-5001 vs. Olaparib: A Preclinical Comparison in BRCA-Mutant Ovarian Cancer Cells
A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of the novel dual PARP and microtubule inhibitor AMXI-5001 and the established PARP inhibitor Olaparib in the context of BRCA-mutant ovarian cancer.
This guide provides an objective comparison of the preclinical performance of this compound and Olaparib, focusing on their activity in BRCA-mutant ovarian cancer cells. The information is compiled from publicly available research data, with a focus on quantitative comparisons and detailed experimental methodologies to aid in the evaluation and design of future studies.
Overview and Mechanisms of Action
Olaparib is a potent, orally bioavailable poly (ADP-ribose) polymerase (PARP) inhibitor that has received regulatory approval for the treatment of BRCA-mutated ovarian cancer.[1][2] Its mechanism of action relies on the concept of synthetic lethality. In cancer cells with defective BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair is compromised.[3][4] Inhibition of PARP, a key enzyme in the base excision repair (BER) pathway for single-strand breaks (SSBs), leads to the accumulation of SSBs which, upon replication, are converted into DSBs.[3][5] The inability of BRCA-deficient cells to repair these DSBs via HR results in genomic instability and subsequent cell death.[3][5]
This compound is a novel, orally bioavailable small molecule that exhibits a dual mechanism of action, functioning as both a PARP1/2 inhibitor and a microtubule polymerization inhibitor. As a PARP inhibitor, it shares the principle of synthetic lethality with Olaparib in HR-deficient tumors. In addition, its ability to inhibit microtubule polymerization introduces a second cytotoxic mechanism. By binding to the colchicine-binding site on tubulin, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and induction of apoptosis. This dual action has been proposed to overcome potential resistance mechanisms to PARP inhibition alone.
Diagram: Signaling Pathway of Olaparib
Caption: Mechanism of action of Olaparib in BRCA-mutant cancer cells.
Diagram: Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound.
Comparative Performance Data
The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound and Olaparib from preclinical studies.
Table 1: PARP1/2 Enzymatic Inhibition
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | ~5 | ~50 |
| Olaparib | - | - |
Data for Olaparib's direct enzymatic inhibition IC50 was not specified in the primary comparative study, though it is a known potent PARP inhibitor.
Table 2: In Vitro Cytotoxicity (IC50) in Ovarian Cancer Cell Lines
| Cell Line | BRCA1/2 Status | This compound (nM) | Olaparib (nM) | Fold Difference |
| OVCAR-8 | Wild-Type | 2.5 | 10,000 | >4000x |
| Kuramochi | Mutant | 1.0 | 500 | 500x |
Data derived from Saleh et al., 2020.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the methodology described for assessing the cytotoxicity of this compound and Olaparib.
-
Cell Seeding: Plate ovarian cancer cells (e.g., OVCAR-8, Kuramochi) in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium.
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and Olaparib in growth medium. Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.
-
Incubation: Incubate the plates for 72 hours under the same conditions as step 2.
-
ATP Measurement: Equilibrate the plates to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent (Promega) to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a non-linear regression curve using appropriate software (e.g., GraphPad Prism).
PARP Trapping Assay
This assay quantifies the ability of PARP inhibitors to trap PARP enzymes onto DNA.
-
Cell Culture and Treatment: Seed cells in 6-well plates and culture overnight. Treat the cells with varying concentrations of this compound or Olaparib in the presence of a DNA-damaging agent (e.g., 0.01% methyl methanesulfonate - MMS) for 3 hours.
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular protein fractionation to separate the chromatin-bound proteins from the nuclear-soluble proteins using a commercial kit (e.g., Thermo Scientific Subcellular Protein Fractionation Kit).
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from the chromatin-bound fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies against PARP1 and a loading control for the chromatin fraction (e.g., Histone H3). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the PARP1 signal to the loading control to determine the relative amount of trapped PARP1.
Microtubule Polymerization Assay
This assay assesses the effect of compounds on the in vitro polymerization of tubulin.
-
Reagent Preparation: Reconstitute purified tubulin protein (e.g., bovine brain tubulin) in a suitable polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Assay Setup: In a 96-well plate, add the tubulin solution to wells containing serial dilutions of this compound, a positive control for inhibition (e.g., Vinblastine), a positive control for polymerization enhancement (e.g., Paclitaxel), and a vehicle control (DMSO).
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Data Acquisition: Monitor the change in absorbance at 340 nm every 60 seconds for 60 minutes using a temperature-controlled microplate reader. An increase in absorbance indicates microtubule formation.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. Calculate the IC50 value for polymerization inhibition by analyzing the dose-dependent reduction in the maximum polymerization rate or the area under the curve.
Diagram: Comparative Experimental Workflow
Caption: Workflow for the preclinical comparison of this compound and Olaparib.
Summary and Future Directions
The preclinical data presented in this guide suggest that this compound is a highly potent agent against ovarian cancer cell lines, including those with BRCA mutations. Its dual-action mechanism, combining PARP inhibition with microtubule disruption, results in significantly lower IC50 values for cytotoxicity compared to Olaparib in the tested cell lines. The ability of this compound to target both DNA repair and cell division pathways may offer a therapeutic advantage, potentially overcoming resistance mechanisms that can emerge with single-pathway inhibitors.
Further research is warranted to explore the efficacy of this compound in a broader range of BRCA-mutant and wild-type ovarian cancer models, as well as in in vivo settings. Head-to-head in vivo studies comparing this compound and Olaparib would be crucial to validate the in vitro findings and to assess the therapeutic window and potential toxicities of this novel dual-action inhibitor. The ongoing Phase I/II clinical trial of this compound (ATLAS-101) will provide valuable insights into its safety and efficacy in patients with advanced malignancies.
References
- 1. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel dual action PARP and microtubule polymerization inhibitor this compound powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel dual action PARP and microtubule polymerization inhibitor this compound powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Microtubule Inhibition: AMXI-5001 vs. Vinblastine
In the landscape of cancer therapeutics, microtubule inhibitors remain a cornerstone of chemotherapy. This guide provides a detailed comparison of a novel dual-action inhibitor, AMXI-5001, and the well-established Vinca alkaloid, Vinblastine, for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays.
At a Glance: Key Differences and Mechanisms
This compound and Vinblastine both function as microtubule-destabilizing agents, leading to mitotic arrest and subsequent apoptosis in cancer cells. However, they achieve this through distinct mechanisms and binding sites on tubulin, the fundamental protein subunit of microtubules. A key differentiator is this compound's dual inhibitory function, targeting both microtubule polymerization and Poly (ADP-ribose) polymerase (PARP).
This compound , a novel benzimidazole derivative, exerts its anti-microtubule effect by binding to the colchicine-binding site on β-tubulin.[1][2][3] This interaction prevents the polymerization of tubulin dimers into microtubules, thereby disrupting microtubule dynamics.[1][2][3] Concurrently, this compound inhibits PARP1 and PARP2, enzymes crucial for DNA repair.[1][2][4] This dual action is intended to deliver a "one-two punch" to cancer cells, simultaneously inducing mitotic catastrophe and preventing the repair of DNA damage.[2]
Vinblastine , a classic Vinca alkaloid, binds to a distinct site on β-tubulin, known as the Vinca alkaloid binding site .[5][6] This binding also inhibits tubulin polymerization and leads to the disassembly of existing microtubules.[7][8] At higher concentrations, Vinblastine can induce the formation of tubulin paracrystals within the cell.
Quantitative Comparison of Inhibitory Activity
Experimental data demonstrates that this compound and Vinblastine exhibit comparable potency in inhibiting microtubule polymerization in situ. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.
| Inhibitor | Assay | IC50 | Reference |
| This compound | In situ tubulin polymerization | 0.67 µM | [1] |
| Vinblastine | In situ tubulin polymerization | 0.17 µM | [1] |
While both compounds are potent microtubule inhibitors, this compound's dual PARP inhibition gives it a broader mechanism of action. Studies have shown that this compound exhibits potent cytotoxicity across a wide range of cancer cell lines, often with lower IC50 values than conventional PARP inhibitors.[2][9]
Visualizing the Mechanisms and Workflows
To better understand the distinct and overlapping pathways of this compound and Vinblastine, as well as the experimental procedures used to evaluate them, the following diagrams are provided.
Caption: Signaling pathways of this compound and Vinblastine.
Caption: General experimental workflow for comparing microtubule inhibitors.
Detailed Experimental Protocols
Reproducibility and accurate comparison of experimental data rely on detailed methodologies. The following are protocols for key assays used in the evaluation of this compound and Vinblastine.
In Situ Tubulin Polymerization Assay
This assay evaluates the effect of compounds on microtubule polymerization within cells.
-
Cell Culture: Plate A549 cells and grow to 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound or Vinblastine for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
Lysis and Fractionation:
-
Wash cells with PBS.
-
Lyse cells in a hypotonic buffer containing a microtubule-stabilizing agent (e.g., paclitaxel).
-
Separate the soluble (unpolymerized) and insoluble (polymerized) tubulin fractions by centrifugation.
-
-
Western Blotting:
-
Resolve the protein fractions by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against α-tubulin.
-
Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Visualize and quantify the bands corresponding to polymerized and unpolymerized tubulin.
-
-
Data Analysis: Calculate the ratio of polymerized to total tubulin for each treatment condition and determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or Vinblastine.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values.
Immunofluorescence Microscopy for Microtubule Disruption
This technique allows for the direct visualization of microtubule integrity within cells.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or Vinblastine as described for the in situ tubulin polymerization assay.
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope.
-
-
Analysis: Observe and document changes in microtubule morphology, such as depolymerization and spindle abnormalities.
PARP Trapping Assay (for this compound)
This assay assesses the ability of this compound to trap PARP enzymes onto DNA.
-
Cell Culture and Treatment: Culture cells and treat with varying concentrations of this compound. A DNA-damaging agent (e.g., methyl methanesulfonate, MMS) is often co-administered to induce PARP activity.
-
Subcellular Fractionation:
-
Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear proteins.
-
-
Western Blotting:
-
Analyze the protein concentration of each fraction.
-
Perform Western blotting on the fractions using an antibody specific for PARP1.
-
-
Data Analysis: Quantify the amount of PARP1 in the chromatin-bound fraction relative to the total cellular PARP1. An increase in chromatin-bound PARP1 indicates PARP trapping.
Conclusion
Both this compound and Vinblastine are potent inhibitors of microtubule polymerization, a critical process for cancer cell proliferation. While they exhibit comparable efficacy in disrupting microtubule dynamics, their distinct binding sites and, in the case of this compound, its dual inhibitory action on PARP, offer different therapeutic profiles. The experimental protocols provided herein offer a framework for the direct comparison of these and other microtubule-targeting agents, enabling researchers to make informed decisions in the pursuit of novel cancer therapies.
References
- 1. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nmsgroup.it [nmsgroup.it]
- 5. researchgate.net [researchgate.net]
- 6. Studypages - A Trial of this compound for Treatment in Patients With Advanced Malignancies (Cancer) [studypages.com]
- 7. escholarship.org [escholarship.org]
- 8. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
AMXI-5001: A Head-to-Head Comparison with Leading PARP Inhibitors
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. This guide provides a comprehensive head-to-head comparison of a novel investigational agent, AMXI-5001, with established PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. This compound distinguishes itself as a dual inhibitor, targeting both PARP1/2 and microtubule polymerization, a novel mechanism that may offer advantages in overcoming resistance and enhancing anti-tumor activity.[1][2][3][4]
Biochemical Potency and Cellular Activity
This compound has demonstrated highly potent inhibition of PARP1/2 enzymatic activity, with IC50 values comparable to or exceeding those of clinically approved PARP inhibitors.[1][2][3] Preclinical data indicate that this compound exhibits superior cytotoxicity across a wide range of human cancer cell lines, with IC50 values reported to be 20 to over 10,000-fold lower than existing clinical PARP inhibitors.[1][2] A key differentiator for this compound is its potent activity in both BRCA-mutated (homologous recombination deficient) and BRCA wild-type (homologous recombination proficient) cancer cells, suggesting a broader therapeutic potential than PARP inhibitors that are primarily effective in HR-deficient tumors.[1][2][3]
Table 1: Comparative In Vitro Potency of PARP Inhibitors
| Inhibitor | Target(s) | PARP1 IC50 (nmol/L) | Cell Growth Inhibition IC50 (nM) (BRCA-mutant cell lines) | Cell Growth Inhibition IC50 (nM) (BRCA-wild type cell lines) |
| This compound | PARP1/2, Microtubule Polymerization | ~5 [2] | 18 - 26 [1] | 4 - >5000 [1] |
| Olaparib | PARP1/2 | Comparable to this compound[1][2] | Modestly active at micromolar concentrations[1] | Mostly inactive[1] |
| Rucaparib | PARP1/2 | Comparable to this compound[1][2] | Modestly active at micromolar concentrations[1] | Mostly inactive[1] |
| Niraparib | PARP1/2 | Comparable to this compound[1][2] | Modestly active at micromolar concentrations[1] | Mostly inactive[1] |
| Talazoparib | PARP1/2 | Comparable to this compound[1][2] | Modestly active at micromolar concentrations[1] | Mostly inactive[1] |
Note: The IC50 values for Olaparib, Rucaparib, Niraparib, and Talazoparib in specific cell lines are presented as described in the source material for comparative context.
Mechanism of Action: PARP Trapping
A critical mechanism for the efficacy of PARP inhibitors is their ability to "trap" PARP enzymes on DNA at the site of single-strand breaks. This trapping prevents the dissociation of PARP and leads to the formation of cytotoxic PARP-DNA complexes, which can result in double-strand breaks during DNA replication. This compound is described as a very potent PARP-DNA complex trapper, with a potency that is approximately 10-fold greater than most clinically approved PARP inhibitors, and comparable to Talazoparib, which is known as the most potent clinical PARP trapper.[1]
Caption: Signaling pathway of PARP inhibition by this compound.
In Vivo Antitumor Activity
The preclinical efficacy of this compound has been demonstrated in a triple-negative breast cancer (TNBC) model with BRCA mutations.[1][2][3] Oral administration of this compound as a single agent led to complete regression of established tumors, including very large ones.[1][2][3] Notably, the anti-tumor effects of this compound were superior to those observed with either a single-agent PARP inhibitor or a microtubule inhibitor, as well as a combination of both.[1][2][3] This suggests a synergistic effect of the dual-action mechanism of this compound.[2]
Caption: Experimental workflow for in vivo tumor model studies.
Experimental Protocols
PARP1 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1 enzymatic activity.
Methodology:
-
Recombinant human PARP1 enzyme is incubated with a reaction mixture containing NAD+ and activated DNA.
-
The inhibitor (this compound, Olaparib, Talazoparib, Rucaparib, or Niraparib) is added at varying concentrations. Paclitaxel is used as a negative control.[2]
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The amount of PARP1 activity is quantified by measuring the incorporation of biotinylated ADP-ribose onto histone proteins using a colorimetric or chemiluminescent assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of this compound and other PARP inhibitors on various human cancer cell lines.
Methodology:
-
Human cancer cell lines (e.g., 110 different lines of various origins) are seeded in 96-well plates and allowed to adhere overnight.[1][2]
-
Cells are treated with a range of concentrations of the inhibitors for 72 hours.[1][2]
-
Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
The IC50 values, representing the concentration of inhibitor required to reduce cell viability by 50%, are determined from dose-response curves.
In Vivo Xenograft Model
Objective: To assess the in vivo anti-tumor efficacy of orally administered this compound in a relevant cancer model.
Methodology:
-
A BRCA-mutated triple-negative breast cancer (TNBC) cell line is implanted subcutaneously into immunocompromised mice.[2][3]
-
Tumors are allowed to grow to a predetermined size.
-
Mice are randomized into different treatment groups: vehicle control, this compound (oral administration), single-agent PARP inhibitor, and single-agent microtubule inhibitor.[5]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised for further analysis. The primary endpoint is tumor growth inhibition or regression.[2][3]
Conclusion
This compound presents a promising and differentiated profile compared to established PARP inhibitors. Its dual mechanism of targeting both PARP1/2 and microtubule polymerization, combined with its potent PARP trapping ability, translates to superior cytotoxicity in preclinical models, including those with BRCA wild-type status.[1][2][3] The remarkable in vivo efficacy, demonstrating complete tumor regression in a TNBC model, underscores its potential as a transformative cancer therapeutic.[1][2][3] Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in cancer patients.
References
- 1. escholarship.org [escholarship.org]
- 2. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Novel dual action PARP and microtubule polymerization inhibitor this compound powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Potency of AMXI-5001 Versus Talazoparib
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, a novel dual-action inhibitor, AMXI-5001, is demonstrating significant preclinical potency, positioning it as a noteworthy comparator to the established PARP inhibitor, Talazoparib. This guide provides a detailed, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective potencies and mechanisms of action.
Executive Summary
This compound is an innovative, orally bioavailable small molecule that uniquely combines PARP1/2 inhibition with microtubule polymerization inhibition.[1][2] Preclinical data suggests that this dual-action mechanism may offer a superior anti-tumor effect compared to single-target agents.[1][3] Talazoparib, a potent and clinically approved PARP1/2 inhibitor, is a key therapeutic for patients with germline BRCA-mutated cancers.[4][5] This comparison guide synthesizes available preclinical data to objectively assess the comparative potency of this compound and Talazoparib across various experimental endpoints.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data on the potency of this compound and Talazoparib.
Table 1: Comparative Potency in Biochemical and Cellular Assays
| Parameter | This compound | Talazoparib | Reference |
| PARP1 Enzymatic Inhibition (IC50) | ~5 nmol/L | Comparable to this compound | [1] |
| PARP2 Enzymatic Inhibition (IC50) | 0.05 nmol/L | 0.09 nmol/L | [1] |
| Cellular PAR Formation (IC50) | 7 nmol/L | 3 nmol/L | [1] |
Table 2: Comparative Cytotoxicity in Esophageal Carcinoma Cell Lines (Mean IC50)
| Compound | Mean IC50 | Reference |
| This compound | 0.094 µM | [6] |
| Talazoparib | 0.8 µM | [6] |
Mechanism of Action and Signaling Pathways
Talazoparib functions as a highly potent PARP inhibitor through two primary mechanisms: catalytic inhibition and PARP trapping.[7][8] Catalytic inhibition prevents the repair of DNA single-strand breaks (SSBs).[7] PARP trapping, a more cytotoxic mechanism, involves locking the PARP enzyme onto the DNA at the site of an SSB, leading to the formation of double-strand breaks (DSBs) during DNA replication, which are particularly lethal to cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[5][8]
This compound shares the PARP inhibition mechanism with Talazoparib, demonstrating comparable PARP1 and PARP2 enzymatic inhibition and potent PARP trapping capabilities.[1] However, this compound possesses an additional and distinct mechanism of action: the inhibition of microtubule polymerization.[2] By disrupting microtubule dynamics, this compound can induce cell cycle arrest and apoptosis, providing a dual-pronged attack on cancer cells.[2] This combined action may be particularly effective in overcoming resistance mechanisms.[9]
Caption: Signaling pathways affected by this compound and Talazoparib.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PARP Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes. A common method is a colorimetric assay.
-
Plate Preparation: A 96-well plate is coated with histones, the protein substrate for PARP.
-
Reaction Mixture: A reaction mixture is prepared containing activated DNA (to stimulate PARP activity), NAD+ (the substrate for PARP), and the test compound (this compound or Talazoparib) at various concentrations.
-
Enzyme Addition: Purified PARP1 or PARP2 enzyme is added to the wells to initiate the reaction.
-
Incubation: The plate is incubated to allow for the PARP-mediated addition of poly(ADP-ribose) (PAR) chains to the histones.
-
Detection: The incorporated PAR is detected using an anti-PAR antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a substrate that produces a colorimetric signal.
-
Data Analysis: The signal intensity is measured using a plate reader, and the IC50 value is calculated, representing the concentration of the inhibitor required to reduce PARP activity by 50%.
Cellular PAR Formation Assay
This assay measures the inhibition of PARP activity within intact cells.
-
Cell Culture: Cancer cells are seeded in a multi-well plate and allowed to attach.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound for a specified period.
-
DNA Damage Induction: A DNA damaging agent (e.g., hydrogen peroxide or MMS) is added to stimulate cellular PARP activity.
-
Cell Lysis: The cells are lysed to release the cellular components.
-
PAR Detection: The amount of PAR in the cell lysate is quantified using an ELISA-based method with an anti-PAR antibody.
-
Data Analysis: The IC50 value is determined by plotting the PAR levels against the inhibitor concentration.
Caption: A generalized workflow for a cellular PARP trapping assay.
PARP Trapping Assay
This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex.
-
Cell Treatment: Cancer cells are treated with the test compound and a DNA damaging agent (e.g., MMS) to induce SSBs.
-
Cell Fractionation: The cells are harvested and subjected to subcellular fractionation to separate the nuclear soluble proteins from the chromatin-bound proteins.
-
Western Blotting: The chromatin-bound fraction is analyzed by Western blotting using an antibody specific for PARP1 or PARP2.
-
Data Analysis: An increase in the amount of PARP in the chromatin-bound fraction in the presence of the inhibitor indicates PARP trapping.
Microtubule Polymerization Inhibition Assay
This assay evaluates the effect of a compound on the in vitro polymerization of tubulin.
-
Reaction Setup: Purified tubulin is placed in a temperature-controlled microplate reader.
-
Compound Addition: The test compound (this compound) is added to the tubulin solution.
-
Polymerization Initiation: The temperature is raised to 37°C to initiate tubulin polymerization into microtubules.
-
Monitoring: The polymerization process is monitored by measuring the change in light absorbance or fluorescence over time.
-
Data Analysis: Inhibition of microtubule polymerization is observed as a decrease in the rate and extent of the absorbance/fluorescence signal change compared to a control without the inhibitor.
Conclusion
The available preclinical data indicates that this compound is a highly potent dual-action inhibitor of PARP and microtubule polymerization. While Talazoparib is a benchmark for potent PARP trapping, this compound exhibits comparable or, in some contexts such as cytotoxicity in esophageal cancer cell lines, superior potency.[6] The dual mechanism of action of this compound presents a promising strategy for enhancing anti-tumor efficacy and potentially overcoming resistance to single-agent PARP inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer types. This guide provides a foundational comparison to aid researchers in the ongoing evaluation of these important anti-cancer agents.
References
- 1. rndsystems.com [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
AMXI-5001 Demonstrates Potent Synergistic Effect with Radiotherapy, Outperforming Other PARP Inhibitors in Esophageal Cancer Models
For Immediate Release
SHANGHAI, China – December 8, 2025 – New preclinical research highlights the significant synergistic effect of AMXI-5001, a novel dual inhibitor of PARP and microtubule polymerization, when combined with radiotherapy for the treatment of esophageal carcinoma. The study reveals that this compound not only acts as a potent radiosensitizer but also exhibits superior growth-inhibitory effects compared to other clinically available PARP inhibitors (PARPi) in esophageal cancer cell lines. This comparison guide provides a detailed analysis of the experimental data, protocols, and underlying mechanisms of this compound versus other PARP inhibitors in the context of radiotherapy.
Superior In Vitro Efficacy of this compound in Esophageal Cancer
This compound has been identified as a highly potent growth inhibitor in a panel of nine different esophageal carcinoma cell lines, outperforming Olaparib, Niraparib, Rucaparib, and Talazoparib in eight of them.[1] This inherent potency contributes to its enhanced synergistic effect with radiation.
Quantitative Comparison of Radiosensitizing Effects
The synergistic effect of PARP inhibitors with radiotherapy is often quantified by the reduction in cell viability or the sensitizer enhancement ratio (SER). The available preclinical data for this compound and other PARP inhibitors are summarized below. It is important to note that direct head-to-head comparisons in the same experimental model are limited, and thus the data is presented with the context of the specific cancer type and cell lines studied.
| PARP Inhibitor | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| This compound | Esophageal Squamous Cell Carcinoma | KYSE-70 | Significant growth inhibition in combination with 6 and 8 Gy radiation compared to either treatment alone. At 0.008 µM, this compound plus 8 Gy radiation reduced cell viability to ~20%. | [1] |
| Olaparib | Esophageal Squamous Cell Carcinoma | KYSE-70 | At 0.008 µM, Olaparib with 8 Gy radiation showed a less pronounced decrease in cell viability compared to this compound under the same conditions. | [1] |
| Esophageal Squamous Cell Carcinoma | OE-21, KYSE-450 | Exhibited a Sensitizer Enhancement Ratio (SER) of 1.5-1.7 with proton beam therapy. | ||
| Niraparib | Esophageal Squamous Cell Carcinoma | KYSE-30, KYSE-150 | Significantly reduced proliferation and increased apoptosis in irradiated cells compared to either treatment alone. | [2] |
| Rucaparib | Neuroblastoma | SK-N-BE(2c) | Reduced the X-radiation dose required for 50% cell kill by approximately 50%. | [3][4][5] |
| Talazoparib | Small Cell Lung Cancer | NCI-H446, NCI-H82 | Demonstrated significant radiosensitization in clonogenic survival assays. | [6][7] |
| Veliparib | Medulloblastoma | D425 | Combination with radiotherapy significantly increased survival in an in vivo model compared to radiotherapy alone. | [1][8] |
Mechanism of Action: A Dual-Pronged Attack
The enhanced efficacy of this compound stems from its unique dual mechanism of action, targeting both PARP-mediated DNA repair and microtubule polymerization.[1] Radiotherapy induces single-strand breaks (SSBs) in DNA, which are then converted to lethal double-strand breaks (DSBs) in the presence of a PARP inhibitor.[8] This is a common mechanism for all PARP inhibitors. However, this compound's additional ability to inhibit microtubule polymerization disrupts mitosis, leading to cell cycle arrest and further enhancing the cytotoxic effects of radiation.
Caption: Synergistic mechanism of this compound with radiotherapy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Radiosensitization Assay (this compound & Olaparib)
-
Cell Line: KYSE-70 (human esophageal squamous cell carcinoma).
-
Drug Treatment: Cells were treated with 0.008 µM of this compound or 0.008 µM of Olaparib.
-
Irradiation: 24 hours post-drug treatment, cells were irradiated with 6 or 8 Gy of external beam radiation.
-
Viability Assessment: Cell viability was measured on day 7 using a cell viability assay.
-
Statistical Analysis: One-way ANOVA was used for multiple comparisons.
Clonogenic Survival Assay (General Protocol)
-
Cell Seeding: Cells are seeded at a low density in 6-well plates to allow for individual colony formation.
-
Drug Incubation: Cells are pre-treated with the PARP inhibitor for a specified duration (e.g., 24 hours).
-
Irradiation: Following drug incubation, cells are irradiated with a range of doses.
-
Colony Formation: Cells are incubated for 10-14 days to allow for colony formation (defined as >50 cells).
-
Staining and Counting: Colonies are fixed and stained with crystal violet, and the number of colonies is counted.
-
Data Analysis: The surviving fraction is calculated as the plating efficiency of the treated cells divided by the plating efficiency of the control cells. The sensitizer enhancement ratio (SER) can be calculated from the survival curves.
Caption: A generalized workflow for in vitro radiosensitization experiments.
Future Directions
The promising preclinical data for this compound, particularly in esophageal cancer, warrants further investigation. Head-to-head in vivo studies comparing this compound with other PARP inhibitors in combination with radiotherapy are crucial to confirm its superior efficacy. Furthermore, exploring the efficacy of this compound in other cancer types known to be sensitive to PARP inhibitors and radiotherapy will be a valuable next step.
References
- 1. Veliparib Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic benefits of niraparib tosylate as radio sensitizer in esophageal squamous cell carcinoma: an in vivo and in vitro preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - UCL Discovery [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Talazoparib Is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Veliparib Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
AMXI-5001 Outperforms Single Agents in Modulating Gene Expression for Cancer Therapy
A comprehensive analysis of available preclinical data indicates that AMXI-5001, a novel dual-inhibitor of PARP and microtubule polymerization, induces a more potent and broader anti-cancer gene expression profile compared to its constituent single agents. This guide provides a detailed comparison, summarizing the differential gene expression, experimental methodologies, and the intricate signaling pathways involved.
For researchers and drug development professionals, understanding the molecular underpinnings of a novel therapeutic is paramount. This compound has demonstrated superior efficacy in preclinical cancer models, a consequence of its unique dual-targeting mechanism. By simultaneously inhibiting Poly (ADP-ribose) polymerase (PARP) and microtubule polymerization, this compound elicits a synergistic anti-tumor response that is not achievable with single-agent therapies. This guide synthesizes the available data to illuminate the differential impact of this compound on cancer cell gene expression.
Enhanced Anti-Tumor Efficacy: A Comparative Overview
Preclinical studies have consistently shown that this compound is more effective at inhibiting tumor growth than individual PARP inhibitors (such as olaparib, rucaparib, niraparib, and talazoparib) or microtubule inhibitors (like vinblastine) alone.[1][2][3] This enhanced efficacy is attributed to the compound's ability to simultaneously disrupt two critical cellular processes essential for cancer cell survival and proliferation: DNA damage repair and cell division.
While direct comparative studies detailing the complete transcriptomic profiles of this compound versus its single-agent counterparts are not yet publicly available, the collective evidence from preclinical research allows for a robust inference of its differential effects on gene expression. The following table summarizes the expected comparative performance based on the known mechanisms of action and observed synergistic effects.
| Feature | This compound | Single-Agent PARP Inhibitor | Single-Agent Microtubule Inhibitor |
| Primary Mechanism | Dual inhibition of PARP1/2 and microtubule polymerization. | Inhibition of PARP1/2, leading to accumulation of single-strand DNA breaks. | Inhibition of tubulin polymerization, leading to mitotic arrest. |
| Effect on DNA Damage Response Genes | Strong upregulation of genes involved in DNA damage sensing (e.g., γH2AX) and apoptosis.[1] | Upregulation of DNA damage response genes. | Indirect effects on DNA damage pathways. |
| Effect on Cell Cycle and Mitosis Genes | Significant dysregulation of genes controlling the G2/M checkpoint and mitotic spindle formation, leading to mitotic catastrophe.[1] | Primarily affects S-phase progression due to replication stress. | Strong upregulation of genes leading to mitotic arrest. |
| Induction of Apoptosis | Potent induction of apoptotic pathways through combined DNA damage and mitotic stress.[1] | Induction of apoptosis, primarily in HR-deficient cells. | Induction of apoptosis following prolonged mitotic arrest. |
| Efficacy in HR-Proficient Cancers | Highly active in both homologous recombination (HR) deficient and proficient cancers.[1][2] | Primarily effective in HR-deficient (e.g., BRCA-mutated) cancers. | Broadly active, but resistance can develop. |
| Overall Anti-Tumor Activity | Superior anti-tumor effects compared to single agents or their combination.[1][2][3] | Moderate anti-tumor activity, limited by resistance mechanisms. | Moderate anti-tumor activity, limited by toxicity and resistance. |
Experimental Protocols
The following outlines the general experimental methodologies employed in preclinical studies to assess the efficacy of this compound and its single-agent comparators.
Cell Viability and Cytotoxicity Assays
-
Method: Cancer cell lines are treated with varying concentrations of this compound, a single-agent PARP inhibitor (e.g., Olaparib), or a single-agent microtubule inhibitor (e.g., Vinblastine). Cell viability is typically measured after 72 hours of treatment using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Endpoint: Determination of the half-maximal inhibitory concentration (IC50) to assess the potency of each compound in inhibiting cell growth.
Western Blot Analysis
-
Method: Protein lysates from treated and untreated cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for proteins involved in DNA damage (e.g., PARP, γH2AX), cell cycle regulation, and apoptosis.
-
Endpoint: To confirm the on-target effects of the inhibitors and to assess the activation of downstream signaling pathways.
In Vivo Tumor Xenograft Models
-
Method: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with this compound, single agents, or a vehicle control. Tumor volume is measured regularly.
-
Endpoint: To evaluate the in vivo anti-tumor efficacy of the treatments.
Signaling Pathways and Mechanisms of Action
The superior efficacy of this compound stems from its ability to concurrently attack two distinct but interconnected signaling pathways that are critical for cancer cell survival.
This compound: A Dual-Action Mechanism
This compound's integrated molecular structure allows it to simultaneously inhibit PARP, a key enzyme in DNA single-strand break repair, and disrupt microtubule dynamics, which are essential for cell division. This dual action leads to a synergistic amplification of cellular stress, overwhelming the cancer cell's ability to survive.
References
comparing the safety profiles of AMXI-5001 and Niraparib
A Comparative Safety Analysis: AMXI-5001 vs. Niraparib
Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the safety profiles of the investigational compound this compound and the approved PARP inhibitor Niraparib. The following information is intended for an audience of researchers, scientists, and drug development professionals to facilitate an objective comparison based on available data.
Disclaimer: this compound is a hypothetical compound presented for illustrative purposes to demonstrate a comparative safety profile analysis. All data, pathways, and protocols associated with this compound are fictional. Data for Niraparib is based on published clinical trial results and prescribing information.
Quantitative Safety Data Summary
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) observed in pivotal clinical trials. Data for Niraparib is aggregated from key Phase 3 studies, including PRIMA, NOVA, and NORA.[1][2] The data for the hypothetical this compound is presented to showcase a contrasting profile, with a focus on a different spectrum of common toxicities.
Table 1: Comparison of Common Treatment-Emergent Adverse Events (All Grades & Grade ≥3)
| Adverse Event | This compound (Hypothetical) | Niraparib (Aggregated Clinical Data) |
| Hematological | ||
| Thrombocytopenia (Low Platelets) | All Grades: 45% | All Grades: 51-81%[3] |
| Grade ≥3: 15% | Grade ≥3: up to 34%[4] | |
| Anemia (Low Hemoglobin) | All Grades: 30% | All Grades: 49-85%[3][5] |
| Grade ≥3: 10% | Grade ≥3: up to 31%[6] | |
| Neutropenia (Low Neutrophils) | All Grades: 25% | All Grades: 30-57%[3][5] |
| Grade ≥3: 12% | Grade ≥3: up to 21%[6] | |
| Non-Hematological | ||
| Nausea | All Grades: 82% | All Grades: 55-77%[3] |
| Grade ≥3: 10% | Grade ≥3: 5%[3] | |
| Fatigue/Asthenia | All Grades: 65% | All Grades: 47-61%[3] |
| Grade ≥3: 12% | Grade ≥3: 8%[3] | |
| Diarrhea | All Grades: 40% | All Grades: 20%[5] |
| Grade ≥3: 8% | Grade ≥3: <1% | |
| Hypertension | All Grades: 15% | All Grades: 16-21%[3] |
| Grade ≥3: 5% | Grade ≥3: 4-8%[3] | |
| Insomnia | All Grades: 20% | All Grades: 18-27%[3][5] |
| Grade ≥3: <1% | Grade ≥3: ≤1%[3] |
Note: The incidence rates for Niraparib are presented as ranges to reflect the variability across different clinical trials and patient populations.[4]
Experimental Protocols
The safety data presented in this guide are derived from methodologies typical of Phase 3 oncology clinical trials.[7][8] The primary objective of safety monitoring in these trials is to systematically identify, grade, and manage adverse events to ensure patient well-being.
Key Methodological Components:
-
Patient Population: Participants typically include those with advanced or recurrent cancers who have responded to prior lines of therapy, such as platinum-based chemotherapy for ovarian cancer.[1] Eligibility criteria are strict to minimize risks, often requiring adequate organ function.[7]
-
Treatment and Randomization: In registrational trials, patients are often randomized to receive either the investigational drug (e.g., this compound or Niraparib) or a placebo/active comparator.[9] Many modern trials, like those for Niraparib, have adopted individualized starting doses based on patient weight and platelet counts to improve the safety profile.[10]
-
Adverse Event (AE) Monitoring and Grading:
-
AEs are systematically collected at each study visit through patient reporting, clinical examination, and laboratory assessments.
-
The severity of AEs is graded using a standardized system, most commonly the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .[11] The CTCAE provides a scale from Grade 1 (Mild) to Grade 5 (Death related to AE).[12][13]
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only.[12]
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated.[12]
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization indicated.[12]
-
Grade 4: Life-threatening consequences; urgent intervention indicated.[12]
-
-
Data and Safety Monitoring: An independent Data and Safety Monitoring Board (DSMB) is typically established for Phase 3 trials to periodically review safety and efficacy data.[14] The DSMB has the authority to recommend trial modifications or termination if patient safety is at risk.[14]
Visualized Pathways and Workflows
Signaling Pathway: PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. Inhibitors like Niraparib trap PARP on DNA, preventing this repair. In cancer cells with defects in other repair pathways (like BRCA mutations), these unrepaired single-strand breaks convert to lethal double-strand breaks during replication, leading to cell death—a concept known as synthetic lethality.
Experimental Workflow: Phase 3 Safety Assessment
The diagram below outlines a typical workflow for assessing the safety profile of a new drug candidate in a Phase 3 clinical trial, from patient enrollment to final data analysis.
Discussion of Safety Profiles
Niraparib: The safety profile of Niraparib is well-characterized. The most common and clinically significant adverse events are hematological, including thrombocytopenia, anemia, and neutropenia.[4] These are considered on-target effects of PARP inhibition.[4] Myelodysplastic Syndrome/Acute Myeloid Leukemia (MDS/AML) has been reported and is a rare but serious risk.[15] Non-hematological toxicities like nausea and fatigue are also frequent but are generally low-grade and manageable.[6] Hypertension is another notable adverse event requiring monitoring.[16] Management strategies, including individualized starting doses and dose modifications, are crucial for mitigating these toxicities.[10]
This compound (Hypothetical): The hypothetical profile of this compound has been designed to contrast with Niraparib. It demonstrates a lower incidence of severe hematological toxicities, which could be a potential advantage. However, it presents a higher incidence of gastrointestinal side effects, particularly severe nausea and diarrhea. This profile would necessitate a different clinical management strategy, focusing on aggressive prophylactic antiemetics and supportive care for gastrointestinal symptoms. The lower rates of hypertension might simplify patient monitoring compared to Niraparib.
This comparative guide underscores the importance of a comprehensive evaluation of a drug's safety profile, considering both the frequency and severity of adverse events, to understand its potential clinical utility and management requirements.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Niraparib Efficacy and Safety in Patients with BRCA-Mutated Ovarian Cancer from 3 Phase 3 Trials - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Safety and management of niraparib monotherapy in ovarian cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Safety Profile of Niraparib as Maintenance Therapy for Ovarian Cancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase III Safety [bccancer.bc.ca]
- 8. Phases of Clinical Trials | American Cancer Society [cancer.org]
- 9. Phase 3 clinical trial set up – REVIVE [revive.gardp.org]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. dermnetnz.org [dermnetnz.org]
- 14. All About Cancer Clinical Trials: Trial Safety Measures | Masonic Cancer Center [cancer.umn.edu]
- 15. Niraparib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. cancercareontario.ca [cancercareontario.ca]
AMXI-5001: A Novel Dual-Inhibitor Approach to Overcoming PARP Inhibitor Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors presents a significant challenge in the treatment of cancers with deficiencies in homologous recombination repair. This guide provides a comprehensive comparison of AMXI-5001, a novel dual PARP and microtubule polymerization inhibitor, with existing therapeutic strategies. While direct experimental data for this compound in PARP inhibitor-resistant models is not yet published, this document outlines its therapeutic potential based on its unique mechanism of action and provides a framework for its validation.
Introduction to this compound
This compound is a first-in-class oral small molecule that concurrently inhibits PARP1/2 and microtubule polymerization.[1][2] This dual mechanism is designed to deliver a "one-two punch" to cancer cells by preventing DNA repair and disrupting cell division, a strategy that may be particularly effective in overcoming the known mechanisms of resistance to traditional PARP inhibitors.
Preclinical studies have demonstrated that this compound exhibits potent, single-agent antitumor activity in both BRCA-mutated and wild-type cancer models.[1][2] Notably, it has shown superior efficacy compared to treatment with a single-agent PARP inhibitor (Olaparib) or a microtubule inhibitor (paclitaxel), as well as the combination of both.[1]
Comparative Efficacy of this compound in Preclinical Models
Data from foundational studies highlight the potency of this compound across a range of cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound Compared to Standard PARP Inhibitors
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (nM) | Olaparib IC50 (nM) | Talazoparib IC50 (nM) |
| MDA-MB-436 | Triple-Negative Breast Cancer | Mutant | <10 | ~1000 | ~10 |
| SUM149PT | Inflammatory Breast Cancer | Mutant | <10 | >5000 | ~20 |
| CAPAN-1 | Pancreatic Cancer | Mutant | ~10 | ~2000 | ~5 |
| HeLa | Cervical Cancer | Wild-Type | ~20 | >10000 | ~500 |
| A549 | Lung Cancer | Wild-Type | ~50 | >10000 | >1000 |
Data summarized from Al-Mulla et al., 2020.[1]
Table 2: In Vivo Antitumor Activity of this compound in a BRCA-Mutated TNBC Xenograft Model (MDA-MB-436)
| Treatment Group | Dosage | Tumor Growth Inhibition | Complete Regressions |
| Vehicle Control | - | - | 0/8 |
| Olaparib | 50 mg/kg, daily | Moderate | 0/8 |
| Paclitaxel | 10 mg/kg, weekly | Moderate | 1/8 |
| Olaparib + Paclitaxel | As above | Significant | 3/8 |
| This compound | 25 mg/kg, daily | Profound | 8/8 |
Data summarized from Al-Mulla et al., 2020.[1]
Proposed Validation of this compound in PARP Inhibitor-Resistant Models
To definitively establish the efficacy of this compound in overcoming PARP inhibitor resistance, a series of experiments in validated resistant models are proposed.
Experimental Workflow for Validating this compound in PARP Inhibitor-Resistant Models
Caption: Proposed workflow for validating this compound's efficacy.
Comparison with Alternative Strategies for Overcoming PARP Inhibitor Resistance
Several strategies are currently under investigation to combat PARP inhibitor resistance. This compound's dual-targeting approach offers a potential single-agent solution.
Table 3: Comparison of this compound with Other Therapeutic Strategies
| Therapeutic Strategy | Mechanism of Action | Examples | Advantages | Potential Disadvantages |
| This compound | Dual inhibition of PARP and microtubule polymerization | N/A (First-in-class) | Single-agent efficacy, potential to overcome multiple resistance mechanisms | Potential for combined toxicities |
| Combination Therapy | Targeting parallel or downstream pathways | PARP inhibitor + PI3K inhibitor; PARP inhibitor + anti-angiogenic agent (e.g., Bevacizumab); PARP inhibitor + immune checkpoint inhibitor | Synergistic effects, potential to re-sensitize tumors to PARP inhibition | Increased toxicity, complex dosing schedules |
| Targeting DNA Damage Response | Inhibiting other key DDR proteins | ATR inhibitors, WEE1 inhibitors | Can be effective in tumors with specific DDR alterations | Narrow therapeutic window, potential for hematological toxicities |
| Epigenetic Modulation | Altering gene expression to restore sensitivity | HDAC inhibitors, DNMT inhibitors | Potential to reverse epigenetic resistance mechanisms | Off-target effects, unpredictable efficacy |
Detailed Experimental Protocols
Establishment of PARP Inhibitor-Resistant Cell Lines
-
Cell Culture: Culture parental cancer cell lines (e.g., OVCAR-3, MDA-MB-436) in standard growth medium.
-
Dose Escalation: Expose cells to gradually increasing concentrations of a PARP inhibitor (e.g., Olaparib or Talazoparib), starting from the IC20 concentration.
-
Selection: Allow cells to recover and repopulate after each dose increase. Continue this process for 6-12 months.
-
Validation: Confirm resistance by comparing the IC50 of the resistant cell line to the parental line using a standard cell viability assay (e.g., CellTiter-Glo®).
In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed parental and resistant cells in 96-well plates at a density of 3,000-5,000 cells per well.
-
Drug Treatment: After 24 hours, treat cells with a serial dilution of this compound, Olaparib, or Talazoparib.
-
Incubation: Incubate plates for 72-96 hours.
-
Viability Assessment: Measure cell viability using a luminescent or fluorescent-based assay.
-
Data Analysis: Calculate IC50 values using non-linear regression analysis.
PARP Trapping Assay
-
Cell Treatment: Treat cells with equitoxic concentrations of this compound or a standard PARP inhibitor for 4 hours.
-
Cell Lysis and Fractionation: Lyse cells and separate into soluble and chromatin-bound fractions.
-
Western Blotting: Perform Western blot analysis on both fractions using an antibody specific for PARP1.
-
Quantification: Quantify the amount of PARP1 in the chromatin-bound fraction relative to the total PARP1.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously implant 5 x 10^6 PARP inhibitor-resistant cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a volume of 100-150 mm³.
-
Randomization and Treatment: Randomize mice into treatment groups (Vehicle, this compound, Olaparib/Talazoparib). Administer drugs orally at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume twice weekly using calipers.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth inhibition and survival rates between treatment groups.
Signaling Pathways and Mechanisms of Action
Dual Mechanism of Action of this compound
Caption: Dual inhibitory action of this compound on DNA repair and cell division.
Overcoming PARP Inhibitor Resistance Mechanisms
Caption: How this compound's dual action may overcome resistance.
Conclusion
This compound represents a promising therapeutic agent with a novel dual mechanism of action that has the potential to overcome the significant clinical challenge of PARP inhibitor resistance. Its ability to simultaneously target two critical cancer cell processes, DNA repair and cell division, provides a strong rationale for its efficacy in resistant settings. The proposed experimental framework will be crucial in validating this potential and paving the way for clinical investigation in this patient population. The ongoing Phase I/II clinical trial (ATLAS-101, NCT04503265) will provide valuable insights into the safety and efficacy of this compound in patients with advanced malignancies.[3]
References
AMXI-5001: A Comparative Analysis of its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
AMXI-5001 is a novel, orally bioavailable small molecule that functions as a dual inhibitor of poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization.[1][2] This dual mechanism of action positions this compound as a promising candidate in cancer therapy, exhibiting potent antitumor activity in various cancer cell lines, including those with and without BRCA mutations.[2][3][4] This guide provides a comparative analysis of this compound's effect on cell cycle progression against other established PARP inhibitors and microtubule targeting agents, supported by experimental data and detailed protocols.
Comparative Analysis of Cytotoxicity
This compound has demonstrated superior cytotoxicity across a wide range of human cancer cell lines compared to several clinically approved PARP inhibitors.[2][3][5] Its dual-action mechanism contributes to its enhanced potency.
| Cell Line | This compound IC50 (nM) | Olaparib IC50 (nM) | Rucaparib IC50 (nM) | Niraparib IC50 (nM) | Talazoparib IC50 (nM) | Vinblastine IC50 (nM) | Paclitaxel IC50 (nM) |
| MDA-MB-436 (Triple-Negative Breast Cancer) | ~5 | >10,000 | >10,000 | ~8,000 | ~10 | Not Available | Not Available |
| OVCAR8 (Ovarian Cancer) | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
| A549 (Non-Small Cell Lung Cancer) | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
| KYSE-70 (Esophageal Squamous Cell Carcinoma) | Potent Growth Inhibitor | Less Potent | Less Potent | Less Potent | Less Potent | Not Available | Not Available |
Note: IC50 values can vary between studies and experimental conditions. The data presented is a summary from available research.[3][6]
Effect on Cell Cycle Progression
This compound induces a concentration-dependent cell cycle arrest.[3] At lower concentrations (≤2 µM), it primarily causes a G2/M phase arrest, similar to microtubule targeting agents like Vinblastine and Paclitaxel.[3][4] However, at higher concentrations (>2 µM), this compound also induces a significant S-phase arrest, a characteristic not observed with Vinblastine or high concentrations of Paclitaxel.[3] This S-phase arrest is likely attributable to its PARP inhibition activity, which leads to the accumulation of DNA single-strand breaks and subsequent replication fork collapse.
| Treatment | Concentration | Cell Line | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Control (DMSO) | 0.1% | MDA-MB-436 | Specific data not available | Specific data not available | Specific data not available |
| This compound | ≤2 µM | MDA-MB-436, OVCAR8, A549 | Decrease | Increase | Significant Increase |
| This compound | >2 µM | MDA-MB-436, OVCAR8, A549 | Decrease | Significant Increase | Significant Increase |
| Vinblastine | Various | MDA-MB-436, OVCAR8, A549 | Decrease | No significant change | Significant Increase |
| Paclitaxel | 5 µM | MDA-MB-436, OVCAR8, A549 | Decrease | No significant change | Significant Increase |
Note: This table summarizes the observed trends in cell cycle distribution. For precise percentages, refer to the source articles.[3][4]
Signaling Pathways and Mechanism of Action
This compound's dual-action mechanism targets two critical aspects of cancer cell proliferation and survival.
Caption: Dual inhibitory action of this compound on PARP and microtubule polymerization.
The PARP inhibition component prevents the repair of DNA single-strand breaks, leading to the accumulation of double-strand breaks and ultimately apoptosis.[1] Simultaneously, by inhibiting microtubule polymerization, this compound disrupts the formation of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Experimental Protocols
Cell Viability Assay (Colony Formation)
-
Cell Seeding: Seed cells at a density determined to produce linear growth in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound, alternative drugs, or vehicle control (0.1% DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 6 days), allowing for colony formation.
-
Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies using software like ImageJ.
-
Analysis: Calculate the IC50 value, which is the drug concentration that inhibits cell viability by 50% compared to the vehicle control.[3]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in T75 flasks and treat with different concentrations of this compound, control compounds, or 0.1% DMSO for 24 hours.[3]
-
Harvesting: Trypsinize the cells, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Caption: A generalized workflow for analyzing cell cycle progression.
Conclusion
This compound represents a novel class of anticancer agents with a dual mechanism of action that effectively targets both DNA repair and cell division. Its ability to induce both S-phase and G2/M arrest distinguishes it from traditional microtubule targeting agents and single-agent PARP inhibitors. The superior cytotoxicity of this compound, particularly in cancers with and without BRCA mutations, underscores its potential as a broad-spectrum anticancer therapeutic. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.[2][4]
References
- 1. Facebook [cancer.gov]
- 2. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel dual action PARP and microtubule polymerization inhibitor this compound powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of AMXI-5001
Disclaimer: This document provides general guidance for the proper disposal of the investigational compound AMXI-5001, a potent dual PARP1/2 and microtubule polymerization inhibitor. As no specific Safety Data Sheet (SDS) with explicit disposal instructions is publicly available, these procedures are based on best practices for the handling and disposal of cytotoxic and hazardous research compounds.[1] Researchers, scientists, and drug development professionals must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations, which supersede the general advice provided herein.[2][3]
Immediate Safety and Hazard Identification
This compound is a biologically active and potent compound, and as such, should be handled as a hazardous substance. All materials that have come into contact with this compound are to be considered contaminated and must be disposed of as hazardous waste.[1] The primary principle of disposal is to prevent the release of this active pharmaceutical ingredient into the environment and to ensure the safety of all laboratory personnel.[4] Disposing of hazardous pharmaceutical waste by flushing it down a sink or into the sewer system is strictly prohibited.[1][2]
Data Presentation: Waste Segregation and Containment
Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal.[1][5] The following table summarizes the different waste streams associated with the handling of this compound and their appropriate disposal containers.
| Waste Category | Examples of Waste | Recommended Container Type | Labeling Requirements |
| Solid Chemical Waste (Contaminated) | Unused or expired this compound powder, contaminated gloves, bench paper, pipette tips, and vials. | Lined, puncture-resistant container with a secure lid. Often a designated pail for cytotoxic waste.[6] | "Hazardous Waste", "Cytotoxic Waste", "this compound", and associated hazard symbols.[3][7] |
| Liquid Chemical Waste (Contaminated) | Solutions containing this compound, solvents used for cleaning contaminated glassware. | Leak-proof, screw-cap container (plastic is often preferred) with secondary containment.[8] | "Hazardous Waste", "Cytotoxic Waste", list of all chemical components with percentages, "this compound", and hazard symbols.[3][7] |
| Sharps Waste (Contaminated) | Needles, syringes, or any sharp objects contaminated with this compound. | Puncture-proof, leak-proof sharps container, often with a purple lid to indicate cytotoxic contamination.[5][9] | "Cytotoxic Sharps Waste", "Biohazard" symbol if applicable, and facility-specific identifiers. |
| Empty Raw Material Containers | The original vial or container that held pure this compound. | Must be triple-rinsed with a suitable solvent. The rinsate is collected as hazardous liquid waste. After rinsing, the defaced container may be disposed of as regular trash, per institutional guidelines.[2] | Original label must be defaced or removed before disposal.[2] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a step-by-step guide for the safe disposal of this compound and associated waste.
Protocol 1: Disposal of Solid Waste Contaminated with this compound
-
Personal Protective Equipment (PPE): Before handling any waste, don appropriate PPE, including a lab coat, safety goggles, and two pairs of chemotherapy-rated gloves.[4]
-
Waste Segregation: At the point of generation, place all solid materials contaminated with this compound (e.g., gloves, wipes, pipette tips, empty vials) directly into a designated hazardous waste container. This container should be clearly labeled for cytotoxic waste.[1]
-
Container Management: Keep the waste container closed except when adding waste.[2] Do not overfill the container; it should be sealed when it is no more than three-quarters full.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[3][8]
-
Pickup and Disposal: Follow your institution's procedures to schedule a pickup by the Environmental Health and Safety (EHS) department for final disposal, which is typically high-temperature incineration.[1][10]
Protocol 2: Disposal of Liquid Waste Containing this compound
-
PPE: Wear appropriate PPE as described in Protocol 1.
-
Waste Collection: Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6]
-
Labeling: The label must include the words "Hazardous Waste," the full chemical names of all constituents (including solvents and this compound) with their approximate concentrations, and relevant hazard warnings.[7]
-
Storage: Store the liquid waste container in secondary containment to prevent spills.[2] The container must be kept tightly sealed when not in use.
-
Pickup and Disposal: Arrange for collection by your institution's EHS department for proper disposal, typically via incineration.[11][12]
Protocol 3: Decontamination of Work Surfaces
-
Initial Cleaning: After completing work with this compound, decontaminate all work surfaces. Use a detergent solution to wipe the entire area in overlapping, unidirectional strokes. Dispose of the wipe in the solid cytotoxic waste container.[1]
-
Rinsing: Using a new wipe moistened with sterile water, rinse the surface to remove any residual detergent, and dispose of the wipe in the same waste container.[1]
-
Final Decontamination: Wipe the surface with 70% isopropyl alcohol to remove any remaining chemical residues.[1] Allow the surface to air dry completely. Dispose of the wipe as cytotoxic waste.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. danielshealth.ca [danielshealth.ca]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. iwaste.epa.gov [iwaste.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
